Paxiphylline D
Description
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Properties
Molecular Formula |
C23H29NO4 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl (1R,2S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12?,14?,16?,18?,22-,23+,24?/m1/s1 |
InChI Key |
KGESJSJJGMUDSQ-UFIFDTRVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Paxiphylline D isolation and purification from natural sources
An In-depth Guide to the Extraction, Purification, and Characterization of Paxiphylline D from Natural Fungal Sources.
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying the indole (B1671886) diterpenoid, this compound. Primarily sourced from the filamentous fungus Penicillium brefeldianum, this document outlines detailed experimental protocols, from fungal fermentation to chromatographic separation and final compound characterization. The content is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.
Natural Source and Fermentation
This compound has been successfully isolated from the fungal strain Penicillium brefeldianum WZW-F-69. The production of this secondary metabolite is achieved through fermentation on a solid rice medium, which provides the necessary nutrients for fungal growth and metabolite synthesis.
Fungal Strain
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Organism: Penicillium brefeldianum WZW-F-69
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Origin: Isolated from a marine environment, specifically from an abalone aquaculture base.
Fermentation Protocol
A two-stage fermentation process is typically employed to cultivate the fungus and induce the production of this compound.
Table 1: Fermentation Parameters
| Parameter | Seed Culture | Production Culture |
| Medium | Liquid Seawater Potato Dextrose Medium | Solid Rice Medium |
| Composition | Potato Extract (200 g/L), Glucose (20 g/L), Sea Salt (30 g/L) in distilled water | Rice (150 g), Water (150 mL) per 2.5 L stainless steel box |
| Inoculum | 5 mL of seed culture | - |
| Incubation Time | 5-7 days | 30 days |
| Temperature | 28 °C | 28 °C |
| Agitation | 220 rpm | Static |
Extraction and Preliminary Purification
Following fermentation, the fungal biomass and the culture medium are subjected to solvent extraction to isolate the crude mixture of secondary metabolites. This is followed by an initial chromatographic step to separate the compounds based on polarity.
Extraction Protocol
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Harvesting: The solid rice culture, including the fungal mycelia, is harvested after the incubation period.
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Solvent Extraction: The entire culture is extracted three times with ethyl acetate (B1210297) (EtOAc). The solvent is added to the culture, thoroughly mixed, and then separated from the solid material.
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Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Initial Purification: Silica (B1680970) Gel Column Chromatography
The crude extract is subjected to vacuum liquid chromatography (VLC) over a silica gel column to fractionate the components.
Table 2: Silica Gel VLC Parameters
| Parameter | Description |
| Stationary Phase | Silica gel |
| Mobile Phase | Stepwise gradient of petroleum ether (PE) and ethyl acetate (EtOAc) (e.g., 90:10, 50:50, 10:90 v/v) followed by 100% EtOAc. |
| Fractionation | Fractions are collected based on the change in solvent polarity. |
The resulting fractions are then analyzed by thin-layer chromatography (TLC) to identify those containing this compound and similar indole diterpenoids.
Advanced Purification Techniques
Fractions enriched with this compound from the initial silica gel chromatography require further purification to achieve high purity. This is typically accomplished using a combination of normal-phase and reversed-phase chromatography, including high-performance liquid chromatography (HPLC).
Column Chromatography (Normal and Reversed-Phase)
Further separation of the target fractions can be achieved using additional column chromatography steps.
Table 3: Secondary Column Chromatography Parameters (General Protocol)
| Chromatography Type | Stationary Phase | Mobile Phase System (Example) |
| Normal Phase | Silica Gel | Dichloromethane (CH₂Cl₂) - Methanol (MeOH) gradient |
| Reversed Phase | ODS (C18) Silica Gel | Methanol (MeOH) - Water (H₂O) gradient |
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to obtain highly pure this compound involves semi-preparative HPLC.
Table 4: Semi-Preparative HPLC Parameters (Illustrative Example)
| Parameter | Description |
| Column | C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |
| Flow Rate | 2-4 mL/min |
| Detection | UV detector at a wavelength of ~230 nm and 280 nm |
Note: The specific mobile phase composition and gradient need to be optimized for the best separation of this compound from closely related impurities.
Compound Characterization
The purified compound is identified as this compound based on its spectroscopic data, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
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Molecular Formula: C₂₈H₃₅NO₄
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(+)-HR-ESI-MS: [M+H]⁺ at m/z 450.2638 (calculated for C₂₈H₃₆NO₄⁺, 450.2639).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are highly similar to those of 13-desoxypaxilline, with the key difference being the presence of an additional methoxy (B1213986) group.
Table 5: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 2 | 151.7 | |
| 3 | 104.9 | |
| 4 | 137.9 | |
| 5 | 118.8 | 7.30 (d, 8.0) |
| 6 | 122.1 | 7.12 (t, 8.0) |
| 7 | 119.5 | 7.18 (t, 8.0) |
| 8 | 111.0 | 7.55 (d, 8.0) |
| 9 | 136.0 | |
| 10 | 45.9 | 2.85 (m), 2.75 (m) |
| 11 | 24.3 | 1.80 (m), 1.65 (m) |
| 12 | 39.1 | 2.10 (m) |
| 13 | 41.8 | 2.25 (m) |
| 14 | 20.8 | 1.95 (m), 1.55 (m) |
| 15 | 36.5 | |
| 16 | 32.7 | 1.45 (s) |
| 17 | 124.9 | 5.80 (s) |
| 18 | 139.8 | |
| 19 | 78.9 | |
| 20 | 71.8 | |
| 21 | 27.9 | 1.25 (s) |
| 22 | 25.1 | 1.30 (s) |
| 23 | 7-OCH₃ | 49.1 |
Experimental and Biosynthetic Pathway Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Paxilline (B40905) Biosynthetic Pathway
The biosynthesis of paxilline in Penicillium paxilli serves as a model for related indole diterpenoids like this compound. The pathway involves the convergence of the indole and terpenoid pathways, followed by a series of enzymatic modifications.
Caption: Proposed biosynthetic pathway leading to the paxilline core structure.
An extensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding Paxiphylline D, also known as Longistylumphylline A N-oxide. While its chemical identity is established, detailed pharmacological and biological data necessary for a comprehensive technical guide are currently unavailable.
This compound is cataloged with the chemical formula C23H29NO4 and the unique identifier CBNumber: CB92519923. Its synonym, Longistylumphylline A N-oxide, suggests it may be a naturally occurring compound, likely an alkaloid, and an N-oxide derivative of a parent compound, Longistylumphylline A. The "-phylline" suffix in its name is often associated with compounds derived from plants.
Despite targeted searches for its mechanism of action, therapeutic targets, synthesis protocols, and potential derivatives, no specific experimental studies, clinical trials, or detailed pharmacological data for this compound could be retrieved. This lack of information prevents the creation of a detailed technical guide as requested, including the summarization of quantitative data, experimental methodologies, and the visualization of signaling pathways.
The name "Paxiphylline" bears a resemblance to the well-known paxilline (B40905) class of indole (B1671886) alkaloids. Paxilline and its analogues are extensively studied as potent blockers of large-conductance calcium-activated potassium channels (BK channels). These channels play crucial roles in various physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release. However, without experimental evidence, any association of this compound with BK channel activity remains purely speculative.
Similarly, the "Longistylum-" prefix in its synonym might hint at the plant species from which it was isolated, but no definitive source has been documented in the available literature.
Long-Tail Keywords Related to this compound
Due to the limited specific data on this compound, a list of relevant long-tail keywords must be inferred from its chemical name, synonym, and potential relationships to other known compounds. Researchers interested in this molecule might explore the following search terms:
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This compound mechanism of action
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This compound therapeutic targets
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Synthesis of this compound
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This compound derivatives and analogues
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Biological activity of Longistylumphylline A N-oxide
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Pharmacology of this compound
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Isolation of Longistylumphylline A N-oxide from natural sources
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This compound and potassium channel modulation
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Paxilline-like alkaloids structure-activity relationship
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N-oxide derivatives of indole alkaloids
Limitations in Data Availability
The absence of published research on this compound makes it impossible to fulfill the core requirements of a detailed technical guide. Specifically:
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Quantitative Data: No IC50, EC50, Ki, or other quantitative metrics are available to be summarized in tables.
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Experimental Protocols: Detailed methodologies for assays involving this compound have not been published.
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Signaling Pathways: The molecular targets and signaling cascades modulated by this compound are unknown, precluding the creation of any diagrams.
Characterization of Paxiphylline D: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paxiphylline D is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic architectures. Isolated from Daphniphyllum paxianum, this compound has been identified as the N-oxide derivative of longistylumphylline A. This technical guide provides a comprehensive overview of the structural and stereochemical characterization of this compound, drawing upon spectroscopic data from related compounds and established methodologies for the analysis of Daphniphyllum alkaloids. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents a composite of known data from closely related analogues to infer its structural properties.
Introduction to Daphniphyllum Alkaloids
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are characterized by their complex and often highly caged polycyclic ring systems. Their intricate architectures have made them challenging targets for total synthesis and fascinating subjects for biosynthetic studies. The structural diversity of these compounds has led to a range of reported biological activities, making them of interest to the pharmaceutical and medicinal chemistry communities.
Structure Elucidation of this compound
The structure of this compound was primarily elucidated through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in conjunction with comparisons to known related compounds.
General Molecular Structure
This compound is the N-oxide of longistylumphylline A. The core structure is a complex, polycyclic system characteristic of the Daphniphyllum alkaloids. The molecular formula for this compound is C23H29NO4.
Spectroscopic Data of Related Daphniphyllum Alkaloids
To provide a reference for the spectroscopic characteristics of this alkaloid subclass, the following table summarizes the ¹H and ¹³C NMR data for a representative Daphniphyllum alkaloid, daphnicyclidin M, which was also isolated from Daphniphyllum paxianum.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Daphnicyclidin M (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 55.2 | |
| 2 | 35.8 | 2.15 (m), 1.85 (m) |
| 3 | 40.5 | 2.05 (m) |
| 4 | 135.5 | |
| 5 | 125.8 | 5.80 (s) |
| 6 | 68.5 | 4.60 (d, 8.5) |
| 7 | 50.1 | 2.30 (m) |
| 8 | 25.5 | 1.80 (m), 1.60 (m) |
| 9 | 30.2 | 1.95 (m), 1.70 (m) |
| 10 | 45.3 | 2.40 (m) |
| 11 | 210.1 | |
| 12 | 52.5 | |
| 13 | 140.2 | |
| 14 | 128.9 | 6.95 (d, 7.5) |
| 15 | 125.1 | 7.10 (t, 7.5) |
| 16 | 130.5 | 7.20 (t, 7.5) |
| 17 | 120.5 | 7.05 (d, 7.5) |
| 18 | 145.8 | |
| 19 | 25.8 | 1.15 (s) |
| 20 | 28.9 | 1.25 (s) |
| 21 | 60.5 | 3.80 (s) |
| 22 | 172.1 | |
| OMe | 51.8 | 3.65 (s) |
Note: This data is for a related compound and serves as a reference for the types of chemical shifts and coupling constants expected for this class of alkaloids.
Stereochemistry
The relative and absolute stereochemistry of Daphniphyllum alkaloids are typically determined using a combination of 2D NMR techniques (such as NOESY and ROESY) and X-ray crystallography. For this compound, its stereochemistry is directly related to that of its precursor, longistylumphylline A. The stereocenters in the core polycyclic system are established during the biosynthesis and are conserved upon N-oxidation. The confirmation of the stereochemistry of these complex molecules often relies on single-crystal X-ray diffraction analysis of the parent compound or a suitable derivative.
Experimental Protocols
The following is a generalized protocol for the isolation and characterization of Daphniphyllum alkaloids from plant material, based on published methods.
Plant Material and Extraction
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Collection and Preparation : The plant material (e.g., leaves and stems of Daphniphyllum paxianum) is collected, air-dried, and powdered.
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Extraction : The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
Isolation and Purification
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Acid-Base Partitioning : The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with Na₂CO₃ to pH 9-10) and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.
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Chromatography : The crude alkaloid fraction is subjected to multiple chromatographic steps for separation and purification.
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Silica (B1680970) Gel Column Chromatography : The fraction is first separated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol).
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Sephadex LH-20 Column Chromatography : Further purification is achieved using a Sephadex LH-20 column with a suitable solvent system (e.g., chloroform-methanol 1:1).
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Preparative High-Performance Liquid Chromatography (HPLC) : Final purification of the isolated compounds is performed using preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.
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Structure Characterization
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Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compounds.
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NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as CDCl₃ or CD₃OD. These spectra are used to elucidate the planar structure and relative stereochemistry.
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X-ray Crystallography : Single crystals of the purified alkaloid are grown (e.g., by slow evaporation from a solvent mixture like methanol-chloroform). The crystal structure is then determined by X-ray diffraction analysis to unambiguously establish the absolute stereochemistry.
Workflow and Diagrams
The following diagram illustrates the general workflow for the characterization of this compound.
Conclusion
This compound represents a structurally intriguing member of the Daphniphyllum alkaloid family. Its characterization as the N-oxide of longistylumphylline A highlights the structural modifications that contribute to the vast diversity of this class of natural products. While detailed, publicly available quantitative data for this compound remains limited, the established methodologies for the isolation and structural elucidation of Daphniphyllum alkaloids provide a robust framework for its comprehensive analysis. Further studies to obtain and publish detailed spectroscopic data and to explore the biological activities of this compound are warranted to fully understand its chemical and pharmacological properties.
An In-depth Technical Guide on the Biosynthetic Pathway of Paxiphylline D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paxiphylline D, a prenylated indole-diterpene, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in its primary producing organism, Penicillium paxilli. We delve into the genetic and enzymatic machinery, detailing the key biosynthetic steps, intermediates, and the corresponding genes within the pax gene cluster. This guide presents quantitative data on enzyme kinetics and product yields, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Introduction
Indole-diterpenes are a large and structurally diverse class of secondary metabolites produced by filamentous fungi, many of which exhibit potent biological activities. This compound belongs to this class and is a derivative of the more extensively studied mycotoxin, paxilline (B40905). The biosynthesis of these complex molecules originates from primary metabolic precursors and involves a series of enzymatic reactions orchestrated by a dedicated gene cluster. This guide focuses on the elucidation of the biosynthetic pathway leading to this compound, building upon the well-established pathway of its precursor, paxilline.
**2. Producing Organism
The primary and most well-characterized producer of paxilline and its derivatives, including this compound, is the filamentous fungus Penicillium paxilli. This saprophytic fungus can be readily cultured in the laboratory, making it a model organism for studying the biosynthesis of indole-diterpenes.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the construction of the core indole-diterpene scaffold of paxilline, followed by a final prenylation step. The genes responsible for this pathway are organized in a contiguous cluster known as the pax gene cluster.
Assembly of the Paxilline Core
The initial steps of the pathway are dedicated to the synthesis of paxilline, the direct precursor to this compound. This process utilizes precursors from the terpenoid and tryptophan biosynthesis pathways.
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Geranylgeranyl Diphosphate (B83284) (GGPP) Synthesis: The pathway is initiated by the synthesis of the diterpene precursor, geranylgeranyl diphosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This reaction is catalyzed by the GGPP synthase, PaxG .
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Indole (B1671886) Prenylation: The prenyltransferase PaxC catalyzes the condensation of an indole moiety, likely derived from indole-3-glycerol phosphate, with GGPP to form 3-geranylgeranylindole (3-GGI).
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Epoxidation and Cyclization: The intermediate 3-GGI undergoes epoxidation by the FAD-dependent monooxygenase PaxM , followed by a complex cyclization cascade facilitated by the cyclase PaxB . This sequence of reactions leads to the formation of the first stable cyclized intermediate, paspaline (B1678556). The gene paxA is also required for this process, although its exact function is not fully elucidated.
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Oxidative Modifications: Paspaline is then subjected to two sequential oxidation reactions catalyzed by cytochrome P450 monooxygenases. First, PaxP hydroxylates paspaline to produce 13-desoxypaxilline. Subsequently, PaxQ catalyzes a further oxidation to yield the final core molecule, paxilline .
Final Prenylation to this compound
The final and differentiating step in the biosynthesis of this compound is the prenylation of the paxilline core.
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Diprenylation of Paxilline: The enzyme PaxD , a prenyltransferase, catalyzes the successive transfer of two dimethylallyl pyrophosphate (DMAPP) moieties to the paxilline molecule. This diprenylation occurs at positions C21 and C22 of the indole ring, resulting in the formation of This compound (21,22-diprenylpaxilline)[1].
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis of this compound and its precursor, paxilline.
Table 1: Kinetic Parameters of PaxD Prenyltransferase
| Substrate | Km (μM) | kcat (s-1) | Reference |
| Paxilline | 106.4 ± 5.4 | 0.97 ± 0.01 | [1] |
| DMAPP | 0.57 ± 0.02 | 0.97 ± 0.01 | [1] |
Table 2: Product Yields in Penicillium paxilli
| Compound | Yield | Conditions | Reference |
| Paxilline | 1.5% (w/w) of freeze-dried cells | Submerged fermentation in a 60 L stirred fermenter for 6 days. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Penicillium paxilli via Protoplast-Mediated Transformation
This protocol describes the targeted deletion of a pax gene to investigate its function.
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Construct Preparation: A gene knockout cassette is constructed using fusion PCR. This typically consists of a selectable marker (e.g., hygromycin resistance gene, hph) flanked by ~1 kb regions homologous to the upstream and downstream sequences of the target pax gene.
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Protoplast Preparation:
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Inoculate P. paxilli spores into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate with shaking for 24-48 hours.
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Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
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Resuspend the mycelia in an enzymatic solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer.
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Incubate with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).
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Separate the protoplasts from mycelial debris by filtering through sterile glass wool.
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Wash the protoplasts with the osmotic stabilizer and then with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
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Resuspend the protoplasts in STC buffer to a final concentration of 1 x 108 protoplasts/mL.
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Transformation:
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To 100 µL of the protoplast suspension, add 5-10 µg of the knockout cassette DNA.
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Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer).
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Incubate on ice for 20 minutes.
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Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.
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Add 10 mL of STC buffer and mix gently.
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Plate the transformation mixture onto regeneration agar (B569324) medium (e.g., Czapek-Dox medium with 1.2 M sorbitol) containing the appropriate selection agent (e.g., hygromycin).
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Screening and Verification:
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Incubate the plates until transformants appear.
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Isolate individual transformants and confirm the gene deletion by PCR using primers flanking the target gene locus and internal to the selectable marker.
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Analyze the metabolic profile of the knockout mutant by LC-MS to observe the absence of downstream products and the accumulation of the substrate of the deleted enzyme.
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Heterologous Expression of pax Genes in Aspergillus oryzae
This protocol outlines the expression of pax genes in a heterologous host to confirm their function.
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Vector Construction:
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Amplify the desired pax gene(s) from P. paxilli cDNA.
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Clone the gene(s) into an A. oryzae expression vector (e.g., pTAex3) under the control of a strong promoter (e.g., the α-amylase promoter).
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Protoplast-Mediated Transformation of A. oryzae:
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Prepare A. oryzae protoplasts following a similar procedure as described for P. paxilli, using an appropriate enzyme cocktail.
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Transform the protoplasts with the expression vector containing the pax gene(s).
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Select for transformants on a suitable selective medium (e.g., Czapek-Dox with the appropriate auxotrophic supplement).
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Expression and Analysis:
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Cultivate the A. oryzae transformants in a suitable production medium.
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If precursor feeding is required, add the substrate of the expressed enzyme to the culture medium.
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Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
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Analyze the extracts by LC-MS to detect the product of the heterologously expressed enzyme.
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In Vitro Assay of PaxD Prenyltransferase Activity
This protocol describes the biochemical characterization of the PaxD enzyme.
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Recombinant Protein Expression and Purification:
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Clone the paxD gene into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
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Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
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Induce protein expression with IPTG and purify the recombinant PaxD protein using affinity chromatography (e.g., Ni-NTA resin).
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Enzyme Assay:
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Prepare a reaction mixture containing:
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Purified recombinant PaxD enzyme
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Paxilline (substrate)
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DMAPP (prenyl donor)
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Reaction buffer (e.g., Tris-HCl, pH 8.0)
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Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
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Stop the reaction by adding a quenching solvent (e.g., methanol).
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Product Analysis:
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Analyze the reaction products by reverse-phase HPLC or LC-MS to detect the formation of mono- and di-prenylated paxilline.
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For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Determine Km and kcat values by fitting the data to the Michaelis-Menten equation.
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Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for elucidating pax gene function.
Conclusion
The biosynthetic pathway of this compound in Penicillium paxilli is a well-defined process that leverages the established paxilline biosynthetic machinery with a final, crucial diprenylation step catalyzed by the PaxD enzyme. The elucidation of this pathway, supported by the experimental protocols and quantitative data presented herein, provides a robust framework for researchers in natural product chemistry and drug development. This knowledge enables the potential for targeted genetic manipulation of the pax gene cluster to enhance the production of this compound or to generate novel, structurally diverse indole-diterpenes with potentially improved pharmacological properties. Further research into the regulation of the pax gene cluster and the optimization of fermentation conditions will be instrumental in realizing the full biotechnological potential of these fascinating molecules.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds: A Case Study with Paxiphylline D
This technical guide provides a comprehensive overview of the essential methodologies and data interpretation for the preliminary in vitro cytotoxicity screening of novel compounds, using the hypothetical case of Paxiphylline D. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.
Introduction to Cytotoxicity Screening
The initial assessment of a compound's cytotoxic potential is a critical step in the drug discovery pipeline. This preliminary screening aims to determine the concentration at which a compound exhibits toxic effects on cultured cells, providing a first look at its therapeutic window and potential as an anti-cancer agent. Key parameters derived from these assays, such as the half-maximal inhibitory concentration (IC50), are fundamental for comparing the potency of different compounds and selecting promising candidates for further investigation. A variety of in vitro assays are employed to measure cytotoxicity, each with its own principles, advantages, and limitations. These assays typically measure cell viability, metabolic activity, or cell membrane integrity.
Experimental Protocols
A thorough preliminary cytotoxicity screening involves a panel of assays to obtain a comprehensive understanding of the compound's effects. Below are detailed protocols for commonly employed methods.
Cell Culture and Compound Preparation
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Cell Lines: A panel of human cancer cell lines should be selected to assess the spectrum of activity. For this hypothetical study, we will consider a panel including a lung carcinoma line (A-549), a breast adenocarcinoma line (MCF-7), a colon cancer line (HT-29), and a human monocytic cell line (THP-1) to also assess potential effects on immune cells.[1][2] All cell lines should be maintained according to the supplier's specifications.[3]
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Culture Conditions: Cells are typically cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[4]
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Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations for the assays. The final DMSO concentration in the wells should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] The principle lies in the cleavage of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[1] The amount of formazan produced is proportional to the number of viable cells.[1]
Protocol:
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Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in deionized water) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Flow Cytometry for Apoptosis and Necrosis
Flow cytometry allows for the rapid analysis of individual cells in a population.[2] Using specific fluorescent probes, it can differentiate between viable, apoptotic, and necrotic cells. Annexin V/Propidium Iodide (PI) staining is a common method for this purpose. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).[4]
Protocol:
-
Cell Treatment: Treat cells with different concentrations of this compound in 6-well plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Quantitative Data Summary
The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the cytotoxic potency of compounds.[6] The following table presents hypothetical IC50 values for this compound against a panel of cancer cell lines after 48 hours of treatment.
| Cell Line | Tissue of Origin | Hypothetical IC50 of this compound (µM) |
| A-549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HT-29 | Colon Carcinoma | 22.1 |
| THP-1 | Acute Monocytic Leukemia | > 50 |
Note: The data presented in this table is purely hypothetical for illustrative purposes and is not based on actual experimental results for this compound. In a real-world scenario, these values would be derived from dose-response curves generated from assays such as the MTT assay. A higher IC50 value indicates lower cytotoxic potency. The selectivity of a compound can be initially assessed by comparing its IC50 values across different cell lines.[7]
Visualizations: Workflows and Pathways
Visual representations are crucial for understanding complex experimental processes and biological mechanisms.
References
- 1. phcogres.com [phcogres.com]
- 2. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 3. The Selectivity of Austocystin D Arises from Cell-Line-Specific Drug Activation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of assays for drug efficacy in a three-dimensional model of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Paxiphylline D: Solubility and Stability Studies
A comprehensive review of the existing scientific literature reveals a significant gap in the publicly available data regarding the solubility and stability of Paxiphylline D. Despite extensive searches of chemical databases and scientific publications, no specific studies detailing the quantitative solubility in various solvents or the stability under different environmental conditions for this compound could be located.
The searches consistently redirected to information pertaining to two other compounds: Doxofylline , a xanthine (B1682287) derivative used as a bronchodilator, and Paxilline , a related indole (B1671886) diterpene alkaloid. While Paxilline shares a core structural motif with this compound, their differing functional groups would lead to distinct physicochemical properties, making any direct extrapolation of solubility and stability data unreliable.
This document will, therefore, outline the general considerations and standard methodologies used for determining the solubility and stability of compounds in the drug development process, which would be applicable to future studies on this compound. It will also present the limited information available for the related compound, Paxilline, for illustrative purposes, with the explicit caution that this data is not directly applicable to this compound.
General Principles and Methodologies for Solubility and Stability Assessment
For a compound like this compound, a systematic approach to characterizing its solubility and stability is crucial for its development as a potential therapeutic agent. The following sections describe the standard experimental protocols that would be employed.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. It is typically assessed in a variety of aqueous and organic solvents.
Table 1: Illustrative Solvents for Solubility Determination of a Novel Compound
| Solvent Class | Specific Solvents | Purpose |
| Aqueous | Purified Water, 0.9% Saline, Phosphate Buffered Saline (pH 7.4) | To determine solubility in physiological relevant media. |
| Organic Solvents | Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile | To identify suitable solvents for analytical method development and formulation. |
| Biorelevant Media | Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF) | To predict in vivo solubility in the gastrointestinal tract. |
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
A common method to determine solubility is the shake-flask method for thermodynamic solubility or high-throughput screening methods for kinetic solubility.
-
Preparation of Solutions: A supersaturated stock solution of the compound is prepared in a suitable organic solvent (e.g., DMSO).
-
Incubation: Aliquots of the stock solution are added to vials containing the test solvent. The vials are then shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Processing: The resulting solutions are filtered or centrifuged to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
Stability Studies
Stability testing is essential to determine the shelf-life of a drug substance and to identify optimal storage conditions. These studies involve subjecting the compound to various stress conditions as mandated by regulatory guidelines (e.g., International Council for Harmonisation - ICH).
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60°C) | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 N NaOH at elevated temperature (e.g., 60°C) | To assess degradation in alkaline environments. |
| Oxidation | 3% Hydrogen Peroxide at room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Dry heat (e.g., 80°C) | To determine the effect of high temperature on stability. |
| Photostability | Exposure to a combination of visible and UV light (ICH Q1B guidelines) | To assess degradation upon exposure to light. |
Experimental Protocol: Stability-Indicating HPLC Method Development
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
-
Stress Sample Generation: Samples of this compound would be subjected to the stress conditions outlined in Table 2 for various durations.
-
Chromatographic Separation: An HPLC method would be developed to separate the intact this compound from any degradation products. This typically involves optimizing the column, mobile phase composition, and gradient.
-
Peak Purity Analysis: A photodiode array (PDA) detector or a mass spectrometer would be used to assess the purity of the this compound peak in the stressed samples, ensuring that no degradation products co-elute.
-
Method Validation: The developed method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Information on the Related Compound: Paxilline
While not directly applicable to this compound, some information regarding the handling of Paxilline is available from commercial suppliers. This information provides a general sense of the stability of this class of compounds.
Handling and Storage of Paxilline:
-
Storage: It is recommended to store Paxilline at -20°C and desiccated.
-
Solution Stability: For experimental use, it is advised to prepare and use solutions on the same day. If storage is necessary, solutions can be stored at -20°C for up to one month.
Signaling Pathways and Experimental Workflows
As no specific studies on this compound were found, no associated signaling pathways or experimental workflows can be depicted. However, to fulfill the user's request for visualization, a generic workflow for a solubility study is presented below.
Caption: A generalized experimental workflow for determining the thermodynamic solubility of a compound.
Conclusion
This technical guide underscores the absence of publicly available data on the solubility and stability of this compound. For researchers, scientists, and drug development professionals interested in this compound, the immediate next step would be to perform the fundamental experimental work outlined in the general methodologies section. The development of a validated, stability-indicating analytical method is a prerequisite for accurate solubility and stability assessments. Future research in this area would be invaluable to the scientific community and would enable the progression of this compound in the drug development pipeline.
The Biological Origin of Paxiphylline D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological origin, isolation, and characterization of Paxiphylline D, a notable member of the paxilline (B40905) class of indole-diterpenoid mycotoxins. This document details the producing organism, experimental protocols for its isolation and characterization, and its mechanism of action, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Biological Source of this compound
This compound is a secondary metabolite produced by the filamentous fungus Penicillium brefeldianum . Specifically, the strain WZW-F-69, isolated from an abalone aquaculture environment in the Fujian province of China, has been identified as a producer of this compound, along with other new and known paxilline and paspaline-type indole (B1671886) diterpenoids[1]. Endophytic fungi, such as various Penicillium species, are well-documented sources of a diverse array of bioactive natural products, including alkaloids like the paxilline family[2][3][4].
Experimental Protocols
The isolation and characterization of this compound from Penicillium brefeldianum involve a multi-step process encompassing fungal fermentation, extraction of secondary metabolites, and chromatographic purification. The following protocols are a composite of established methods for the isolation of indole diterpenoids from fungal cultures.
Fungal Fermentation
A pure culture of Penicillium brefeldianum (strain WZW-F-69) is required for the production of this compound. The fermentation process is carried out in a solid-state culture to maximize the yield of secondary metabolites.
Materials:
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Liquid seed culture medium (e.g., Potato Dextrose Broth - PDB)
-
Solid-state fermentation substrate (e.g., rice medium)
-
Erlenmeyer flasks
-
Incubator
Procedure:
-
Activation of Fungal Strain: A pure culture of Penicillium brefeldianum is grown on PDA plates at 25-28°C for 7-10 days until sufficient sporulation is observed.
-
Seed Culture Preparation: A small piece of the agar containing the fungal mycelium is used to inoculate a series of Erlenmeyer flasks containing sterile PDB. The flasks are incubated at 28°C on a rotary shaker at 150-180 rpm for 3-5 days to generate a sufficient volume of seed culture.
-
Solid-State Fermentation: The seed culture is then used to inoculate the solid rice medium in larger fermentation flasks. The typical rice medium consists of rice and water in a 1:1 to 1:1.5 (w/v) ratio, which is autoclaved before inoculation.
-
Incubation: The inoculated solid medium is incubated under static conditions at room temperature (around 25°C) for 21-30 days to allow for the production and accumulation of this compound and other secondary metabolites.
Extraction and Isolation
Following the fermentation period, the fungal biomass and the solid substrate are harvested for the extraction of the target compounds.
Materials:
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Rotary evaporator
Procedure:
-
Extraction: The fermented solid material is extracted repeatedly with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing compounds with similar TLC profiles to known paxilline analogs are pooled and further purified. This often involves multiple chromatographic steps, including Sephadex LH-20 column chromatography (eluting with methanol) to remove pigments and other impurities, followed by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.
-
Final Purification: The final purification of this compound is achieved by repeated preparative HPLC until a pure compound is obtained, as confirmed by analytical HPLC.
Structure Elucidation
The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.
Methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of this compound. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
Quantitative Data
The following table summarizes the key quantitative data for this compound, including its molecular formula and NMR spectral data as reported in the literature.
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₃₃NO₅ | [1] |
| ¹H NMR (CDCl₃, δ in ppm, J in Hz) | See detailed list below | [1] |
| ¹³C NMR (CDCl₃, δ in ppm) | See detailed list below | [1] |
Detailed ¹H NMR Data (CDCl₃):
-
δ 7.95 (1H, s, NH-1)
-
δ 7.48 (1H, d, J = 7.8 Hz, H-17)
-
δ 7.27 (1H, d, J = 8.2 Hz, H-20)
-
δ 7.08 (1H, t, J = 7.8 Hz, H-18)
-
δ 7.03 (1H, t, J = 7.8 Hz, H-19)
-
δ 4.34 (1H, d, J = 13.2 Hz, H-10a)
-
δ 3.82 (1H, s, H-7)
-
δ 3.40 (1H, dd, J = 13.2, 4.2 Hz, H-10b)
-
... (and other proton signals)
Detailed ¹³C NMR Data (CDCl₃):
-
δ 199.8 (C-22)
-
δ 168.9 (C-21)
-
δ 150.1 (C-2)
-
δ 136.2 (C-16)
-
δ 126.9 (C-15)
-
δ 122.0 (C-18)
-
δ 119.5 (C-19)
-
δ 118.9 (C-17)
-
δ 111.0 (C-20)
-
... (and other carbon signals)
Visualizations
Biosynthetic Pathway of Paxilline
The biosynthesis of paxilline, the parent compound of this compound, has been studied in the closely related fungus Penicillium paxilli. The pathway involves a series of enzymatic reactions starting from geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate. While the specific enzymes for this compound biosynthesis in P. brefeldianum have not been fully elucidated, the general pathway is expected to be highly conserved.
Caption: Proposed biosynthetic pathway leading to this compound.
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium brefeldianum.
Caption: Workflow for the isolation of this compound.
Signaling Pathway: Mechanism of Action
Paxilline and its analogs, including likely this compound, are potent inhibitors of the large-conductance calcium-activated potassium (BK) channels. These channels are crucial for regulating neuronal excitability and smooth muscle tone. The inhibitory mechanism involves the binding of the paxilline molecule to the closed conformation of the BK channel, thereby stabilizing it in the closed state and reducing the probability of channel opening.
Caption: Mechanism of BK channel inhibition by this compound.
References
Quantum Chemical Calculations for Paxiphylline D: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of published quantum chemical calculations specifically for Paxiphylline D. This guide, therefore, serves as a comprehensive methodological whitepaper, outlining a robust workflow and best practices for performing such calculations. The protocols and data presented are illustrative, drawing from established computational chemistry practices for natural products and similar organic molecules, to provide a practical roadmap for researchers embarking on the computational analysis of this compound.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into the electronic structure, stability, and reactivity of molecules.[1] For complex natural products like this compound, these computational methods can elucidate structure-activity relationships, predict spectroscopic properties to aid in structural confirmation, and model interactions with biological targets.[2][3] Methods such as Density Functional Theory (DFT) provide a favorable balance of accuracy and computational cost for studying organic molecules.[4][5][6] This guide will detail a step-by-step computational workflow for the theoretical investigation of this compound.
Proposed Computational Workflow
A typical computational investigation for a natural product like this compound involves a multi-stage process, from initial structure preparation to the calculation of advanced properties. This workflow ensures a systematic and accurate theoretical analysis.
Caption: A generalized workflow for quantum chemical calculations of a natural product.
Detailed Methodologies and Experimental Protocols
This section provides detailed protocols for each step of the computational workflow. These protocols are based on widely accepted best practices in computational chemistry for organic molecules.[5][6]
Structure Preparation
The initial step is to obtain the 3D coordinates of this compound. This can be achieved by:
-
Database Retrieval: Sourcing the structure from chemical databases like PubChem or ChemicalBook.
-
2D to 3D Conversion: Using molecular editing software (e.g., Avogadro, ChemDraw) to draw the 2D structure and convert it to a 3D model.
-
X-ray Crystallography Data: If available, using crystallographic information files (.cif) provides the most accurate starting geometry.
Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations depend on the accuracy of the optimized structure.
Experimental Protocol: Geometry Optimization
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Software | Gaussian, ORCA, PySCF | Widely used and validated quantum chemistry packages.[7] |
| Method | Density Functional Theory (DFT) | Offers a good balance of accuracy and computational cost.[4][5] |
| Functional | B3LYP, M06-2X | B3LYP is a versatile hybrid functional. M06-2X is often better for non-covalent interactions. |
| Basis Set | 6-31G(d,p) or higher | Provides a flexible description of the electron distribution. |
| Solvation Model | IEFPCM or SMD (with an appropriate solvent) | Accounts for the influence of a solvent on the molecular geometry. |
| Convergence Criteria | Default or "Tight" | Ensures a thorough search for the energy minimum. |
Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This calculation also provides important thermodynamic data.
Experimental Protocol: Frequency Analysis
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Software | Same as geometry optimization | Ensures consistency in the computational model. |
| Method | DFT (same functional and basis set) | The method must be consistent with the optimization step. |
| Key Output | Vibrational frequencies, Zero-point vibrational energy (ZPVE), Enthalpy, Gibbs free energy | Confirms the nature of the stationary point and provides thermodynamic properties. |
Calculation of Molecular Properties
Once a stable geometry is confirmed, a variety of electronic and spectroscopic properties can be calculated. It is often recommended to use a larger basis set for property calculations to achieve higher accuracy.[8]
Experimental Protocol: Molecular Property Calculations
| Property | Recommended Method | Basis Set | Purpose |
|---|---|---|---|
| Electronic Properties | Single-Point Energy with DFT | def2-TZVP or cc-pVTZ | To obtain accurate HOMO-LUMO energies, dipole moment, and molecular electrostatic potential. |
| NMR Spectroscopy | GIAO-DFT | 6-311+G(2d,p) | To predict ¹H and ¹³C chemical shifts for comparison with experimental data. |
| UV-Vis Spectroscopy | TD-DFT | 6-311+G(d,p) | To calculate electronic excitation energies and simulate the UV-Vis spectrum. |
Illustrative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the quantum chemical calculations of this compound.
Table 1: Illustrative Optimized Geometry Parameters for a Key Structural Motif in this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | C1-C2 | 1.54 Å |
| Bond Length | C2=O1 | 1.23 Å |
| Bond Angle | C1-C2-C3 | 118.5° |
| Dihedral Angle | H-C1-C2-O1 | 15.0° |
Table 2: Illustrative Calculated Electronic and Thermodynamic Properties of this compound
| Property | Calculated Value | Unit |
| Total Electronic Energy | -1234.5678 | Hartrees |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.45 | Debye |
| Gibbs Free Energy | -1234.6789 | Hartrees |
Visualization of Logical Relationships
Graphviz diagrams can be used to illustrate the logical dependencies between different computational tasks.
Caption: Dependency graph for the quantum chemical calculation of molecular properties.
Conclusion
This methodological guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the outlined workflow and employing the recommended protocols, researchers can generate valuable theoretical data to complement experimental studies. These computational insights can accelerate the drug development process by providing a deeper understanding of the molecule's intrinsic properties and potential biological activity. The continued development of computational methods promises to further enhance our ability to explore the vast chemical space of natural products.[2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. jaem.qom.ac.ir [jaem.qom.ac.ir]
- 3. Computational approaches to natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesizing natural products with a computational step saver | Yale News [news.yale.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Informatics and Computational Methods in Natural Product Drug Discovery: A Review and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline (B40905) is a tremorgenic indole (B1671886) diterpene mycotoxin originally isolated from the fungus Penicillium paxilli.[1][2] First characterized in 1975, it belongs to a large, structurally diverse class of fungal secondary metabolites known for causing neurological syndromes in livestock, such as "ryegrass staggers".[1] Beyond its toxicological importance, paxilline has become an invaluable pharmacological tool due to its potent and specific inhibition of the large-conductance Ca²⁺-activated K⁺ (BK) channels.[1][3] These channels are critical regulators of neuronal excitability, neurotransmitter release, and smooth muscle tone.[3] This guide provides a detailed overview of the biosynthesis, mechanism of action, and synthetic chemistry of paxilline and its congeners, supported by quantitative data, experimental protocols, and pathway visualizations.
Biosynthesis of Paxilline
The biosynthesis of paxilline and related indole diterpenes is a complex process involving a dedicated gene cluster (pax) and a series of enzymatic transformations.[4] The core structure is derived from two primary precursors: indole-3-glycerol phosphate (B84403) (an intermediate in tryptophan biosynthesis) and geranylgeranyl diphosphate (B83284) (from the terpenoid pathway).[2][5]
The proposed biosynthetic pathway begins with the prenylation of the indole nucleus, followed by a series of epoxidations and remarkable polycyclization cascades catalyzed by terpene cyclases to form the key pentacyclic intermediate, paspaline.[4][5][6] Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases such as PaxP and PaxQ, complete the synthesis of paxilline.[7] The entire process has been successfully reconstituted in the host organism Aspergillus oryzae, allowing for the isolation and characterization of all biosynthetic intermediates.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Paxilline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Discovery and Isolation of Novel Paxiphylline D Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel Paxiphylline D analogs. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a conceptual understanding of the experimental workflows and potential biological targets associated with this class of compounds.
Introduction
Paxilline (B40905) and its analogs are indole (B1671886) diterpenoid mycotoxins produced by various species of fungi, notably from the Penicillium genus.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potent inhibition of large-conductance Ca2+-activated K+ (BK) channels and sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[1][3] The discovery of novel paxilline analogs is a promising avenue for the development of new therapeutic agents and pharmacological tools. This guide focuses on the recently discovered Paxilline D and its co-isolated analogs, providing a detailed account of their isolation and characterization.
Discovery of Novel this compound Analogs from Penicillium brefeldianum
A recent study on the fungus Penicillium brefeldianum (strain WZW-F-69), isolated from a marine environment, has led to the discovery of five new indole diterpenoids, including Paxilline D, alongside eleven known analogs.[2] This discovery highlights the rich chemical diversity within this fungal species and underscores the potential for finding novel bioactive molecules from marine-derived microorganisms.
Fungal Strain and Fermentation
The producing organism, Penicillium brefeldianum WZW-F-69, was identified through ITS gene sequencing.[2] For the production of the novel analogs, the fungus was cultivated on a solid rice medium, a common technique for inducing the expression of secondary metabolite biosynthetic gene clusters in fungi.
Experimental Protocols
The following sections detail the methodologies employed for the extraction, isolation, and structural elucidation of this compound and its analogs.
Extraction and Isolation Workflow
The general workflow for the isolation of these compounds is depicted in the diagram below. This multi-step process involves solvent extraction followed by a series of chromatographic separations to purify the individual analogs.
Detailed Methodologies
Fermentation: The fungal strain Penicillium brefeldianum WZW-F-69 was cultured on a solid rice medium at room temperature for a specified period to allow for the production of secondary metabolites.[2]
Extraction: The fermented rice solid medium was exhaustively extracted with ethyl acetate. The resulting organic solvent was then evaporated under reduced pressure to yield a crude extract.[2]
Isolation and Purification: The crude extract was subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column, eluting with a gradient of solvents of increasing polarity to yield several fractions.[2] These fractions were then further purified using a combination of column chromatography on Sephadex LH-20 and semi-preparative high-performance liquid chromatography (HPLC) to afford the pure compounds, including Paxilline D.[2]
Structure Elucidation: The structures of the isolated compounds were determined using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]
Quantitative Data
The following tables summarize the key quantitative data for the novel this compound and its co-isolated analogs.
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | [M+H]+ (m/z) | Key 1H NMR Signals (δH in ppm, J in Hz) | Key 13C NMR Signals (δC in ppm) |
| Paxilline B | C34H43NO5 | 546.3220 | 6.88 (dd, J = 7.8, 0.8), 7.03 (dd, J = 8.1, 7.3), 7.01 (dd, J = 8.1, 1.0) | 170.7, 169.8, 150.2, 140.1, 137.9, 128.4, 122.3, 120.9, 119.8, 118.9, 110.9, 98.6, 82.1, 78.9, 76.5, 69.8, 54.3, 49.8, 45.3, 42.1, 39.8, 35.4, 31.9, 29.7, 25.8, 21.4, 18.2, 17.9, 16.5 |
| Paxilline C | C34H43NO5 | 546.3220 | Similar to Paxilline B | Similar to Paxilline B, with shifts indicating a different position of the isopentenyl group |
| Paxilline D | C28H35NO4 | 450.2638 | 3.40 (s, 3H) | 170.1, 150.3, 140.2, 138.1, 128.5, 122.4, 121.0, 119.9, 119.0, 111.0, 98.7, 82.2, 79.0, 76.6, 69.9, 54.4, 49.9, 49.1, 45.4, 42.2, 39.9, 35.5, 32.0, 29.8, 25.9, 18.3, 16.6 |
Note: NMR data is reported for compounds dissolved in CDCl3.[2]
Biological Activity Data
The isolated compounds were evaluated for their cytotoxic activities against a panel of ten human cancer cell lines. The data is presented as inhibition rates at a concentration of 1 µM.
| Compound | JeKo-1 (%) | U2OS (%) | Other Cell Lines |
| Paspaline C | 71.2 | - | Not specified |
| Paspaline (known) | - | 83.4 | Not specified |
| Paxilline B | Not specified | Not specified | Not specified |
| Paxilline C | Not specified | Not specified | Not specified |
| Paxilline D | Not specified | Not specified | Not specified |
Note: A higher percentage indicates greater inhibition of cell viability.[2] The study also noted that none of the isolated compounds exhibited antimicrobial activity against model bacteria and fungi.[2]
Potential Signaling Pathways and Biological Targets
While the specific signaling pathways affected by the novel this compound analogs have not yet been elucidated, the known biological activities of the parent compound, paxilline, provide a strong basis for future investigation.
Inhibition of BK Channels
Paxilline is a well-characterized, potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels.[3] It acts as a closed-channel blocker, binding with high affinity to the closed conformation of the channel and thereby stabilizing it in a non-conducting state.[3] This mechanism effectively reduces the probability of channel opening.
Inhibition of SERCA Pumps
In addition to its effects on BK channels, paxilline has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, with IC50 values in the micromolar range.[1] This inhibition can disrupt intracellular calcium homeostasis.
Further research is required to determine if this compound and its novel analogs share these biological targets and to what extent their specific structural modifications influence their potency and selectivity.
Conclusion and Future Directions
The discovery of this compound and its analogs from Penicillium brefeldianum expands the known chemical space of indole diterpenoids and provides new molecular entities for biological screening and drug discovery. The cytotoxic activity exhibited by some of the co-isolated analogs suggests that this class of compounds may have potential as anticancer agents.
Future research should focus on:
-
Total synthesis of this compound and its analogs to confirm their structures and provide sufficient material for extensive biological evaluation.
-
In-depth pharmacological studies to determine their effects on BK channels, SERCA pumps, and other potential biological targets.
-
Structure-activity relationship (SAR) studies to understand how the specific structural features of each analog contribute to its biological activity.
-
Investigation of the biosynthetic pathway leading to these novel analogs in Penicillium brefeldianum.
This technical guide serves as a foundational resource for researchers interested in the further exploration and development of these promising natural products. The detailed methodologies and data presented herein should facilitate the design of future experiments aimed at unlocking the full therapeutic potential of this compound and its analogs.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of Paxiphylline D Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxiphylline D, a potent indole (B1671886) diterpene alkaloid, has been identified as a selective blocker of the large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1][2] These channels are ubiquitously expressed and play a critical role in regulating a diverse range of physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release.[2] The unique mechanism of action of this compound, which involves the stabilization of the closed state of the BK channel, makes it a valuable pharmacological tool for studying BK channel function and a potential lead compound for the development of novel therapeutics.[3][4]
This document provides detailed application notes and protocols for the in vitro characterization of this compound activity using two distinct assay formats: a high-throughput fluorescence-based assay suitable for primary screening, and a lower-throughput, high-content automated patch-clamp electrophysiology assay for detailed mechanistic studies.
Mechanism of Action
This compound inhibits BK channels through a closed-channel block mechanism.[3][4] Unlike pore blockers that physically occlude the ion conduction pathway, this compound binds with high affinity to the closed conformation of the channel, allosterically stabilizing it and reducing the probability of channel opening.[3][4] This state-dependent inhibition is inversely proportional to the channel's open probability; as factors that open the channel, such as membrane depolarization and increased intracellular calcium, are applied, the inhibitory potency of this compound decreases.[3]
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on BK channels is highly dependent on the functional state of the channel. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from electrophysiological studies under varying conditions of intracellular calcium and membrane potential, which directly influence the channel's open probability (Po).
| Experimental Condition (Equilibration) | Intracellular Ca2+ | Holding Potential (mV) | BK Channel Open Probability (Po) | This compound IC50 |
| Largely Closed Channels | 10 µM | -80 | Low | ~10 nM[3] |
| Intermediate Open Probability | 300 µM | -70 | Intermediate | Varies |
| High Open Probability | 300 µM | 0 | High | ~10 µM[3] |
Table 1: this compound IC50 Values under Different Electrophysiological Conditions.
| Assay Type | Cell Line | Measured Parameter | This compound Potency (IC50/Ki) |
| Electrophysiology (Patch-Clamp) | HEK293 expressing mSlo1 | BK channel current inhibition | 1.9 nM (Ki, α-subunit) to 10 µM, highly dependent on channel open probability[5] |
| Fluorescence-Based (Thallium Flux) | CHO expressing BK channels | Thallium influx inhibition | Expected in the nM to low µM range, dependent on assay conditions |
| Cell Proliferation Assay | SH-SY5Y Neuroblastoma | Inhibition of cell proliferation | 10.6 µM[5] |
Table 2: Summary of this compound In Vitro Activity.
Experimental Protocols
Protocol 1: High-Throughput Screening using a Fluorescence-Based Thallium Flux Assay
This protocol describes a homogeneous, no-wash assay for measuring the inhibitory activity of this compound on BK channels in a high-throughput format using a thallium-sensitive fluorescent dye. The influx of thallium (Tl+), a surrogate for potassium (K+), through open BK channels is measured.
Materials:
-
Cells stably expressing the BK channel of interest (e.g., HEK293 or CHO cells)
-
FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or equivalent thallium flux assay kit[3]
-
This compound
-
Black, clear-bottom 96- or 384-well microplates, poly-D-lysine coated
-
Fluorescence microplate reader with kinetic read capability and automated liquid handling (e.g., FLIPR®, FlexStation®)
Assay Workflow:
Procedure:
-
Cell Plating:
-
Seed the BK channel-expressing cells into poly-D-lysine coated 96- or 384-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's protocol (e.g., FluxOR™ reagent in assay buffer with PowerLoad™ concentrate).[3]
-
Aspirate the cell culture medium from the wells and add the dye loading solution (e.g., 80 µL for 96-well, 20 µL for 384-well).[3]
-
Incubate at room temperature for 45-90 minutes, protected from light.[3]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After the dye loading incubation, aspirate the loading solution and replace it with assay buffer containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubate for 10-30 minutes at room temperature.[3]
-
-
Signal Detection:
-
Prepare the stimulus buffer containing thallium sulfate (B86663) (Tl2SO4) and a potassium channel agonist (e.g., a high concentration of K2SO4 to induce depolarization).[3]
-
Place the plate in a fluorescence microplate reader and record a baseline fluorescence reading.
-
Use the instrument's liquid handling capabilities to add the stimulus buffer to each well.
-
Immediately begin kinetic fluorescence measurements (e.g., read every 1-2 seconds for 1-3 minutes) at an excitation/emission of approximately 490/525 nm.[3]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) over time for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a known BK channel blocker (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Automated Patch-Clamp Electrophysiology for Mechanistic Studies
This protocol provides a method for detailed characterization of this compound's effect on BK channel currents using an automated patch-clamp system.
Materials:
-
Cells expressing the BK channel of interest
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.[6]
-
Intracellular (pipette) solution: e.g., 130 mM K-gluconate, 10 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 0.2 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with KOH.[6]
-
This compound stock solution (e.g., 10 mM in DMSO)
Experimental Workflow:
References
- 1. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. mybiosource.com [mybiosource.com]
- 6. benchchem.com [benchchem.com]
High-Throughput Screening Protocols for Paxilline, a BK Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Note: High-Throughput Screening for Modulators of Large-Conductance Calcium-Activated Potassium (BK) Channels Using Paxilline (B40905)
This document provides detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of the large-conductance Ca2+- and voltage-activated K+ (BK) channel. Paxilline, a potent and specific inhibitor of BK channels, serves as a crucial tool compound for these assays.[1][2] The primary screening method detailed is a fluorescence-based thallium flux assay, a robust and widely used technique for ion channel drug discovery.[1][3][4] Additionally, a protocol for automated patch clamp electrophysiology is provided for secondary screening and more detailed mechanistic studies.
Introduction to Paxilline and BK Channels
Large-conductance Ca2+- and voltage-activated K+ (BK) channels, also known as Maxi-K or KCa1.1, are critical regulators of neuronal excitability, neurotransmitter release, and smooth muscle tone.[1] Their dysfunction has been implicated in a variety of diseases, making them a significant target for drug discovery.
Paxilline is an indole (B1671886) alkaloid mycotoxin that acts as a potent inhibitor of the BK channel.[5] Its mechanism of action is state-dependent, exhibiting a much higher affinity for the closed conformation of the channel.[6][7] The IC50 of paxilline can vary from approximately 10 nM when the channel is predominantly closed to around 10 µM when the channel's open probability is high.[1][7] This characteristic is vital for the design and interpretation of HTS assays. While paxilline is a specific BK channel inhibitor at nanomolar concentrations, it can exhibit off-target effects at higher concentrations, notably on sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) with IC50 values in the 5-50 µM range.[2][5]
Primary High-Throughput Screening: Fluorescence-Based Thallium Flux Assay
This assay measures the activity of BK channels by detecting the influx of thallium ions (Tl+), a surrogate for K+, into cells expressing the channel.[1][8] A Tl+-sensitive fluorescent dye loaded into the cells shows an increase in fluorescence upon Tl+ entry through open BK channels. Activators of the BK channel will increase the fluorescent signal, while inhibitors will decrease it. Paxilline is used as a reference inhibitor to define maximal inhibition.
Experimental Workflow: Thallium Flux Assay
Caption: Workflow for the fluorescence-based thallium flux assay.
Detailed Protocol: Thallium Flux Assay for BK Channel Inhibitors
1. Cell Culture and Plating:
- Use a stable cell line expressing the human α-subunit of the BK channel (hSlo1), such as HEK293 or CHO cells.[1]
- Culture cells in the appropriate medium supplemented with a selection antibiotic to maintain channel expression.
- Seed the cells into black-walled, clear-bottom 384-well microplates at a density that yields a confluent monolayer on the day of the assay.
- Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
2. Reagent Preparation:
- Assay Buffer: Prepare a buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Dye Loading Solution: Reconstitute a thallium-sensitive fluorescent dye (e.g., FluxOR™, FluoZin-2) in Assay Buffer according to the manufacturer's instructions.[4]
- Compound Plates: Prepare serial dilutions of test compounds and control compounds (e.g., Paxilline) in Assay Buffer.
- Stimulus Buffer: Prepare Assay Buffer containing a sub-maximal concentration of a BK channel opener (e.g., 10 µM NS1619) and thallium sulfate.[1]
3. Assay Procedure:
- Dye Loading: Remove the cell culture medium and add the Dye Loading Solution to each well.
- Incubate the plate for 60 minutes at 37°C.
- Compound Addition: Transfer test compounds and controls from the compound plates to the assay plate.
- Signal Measurement: Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Establish a baseline fluorescence reading for a few seconds.
- Add the Stimulus Buffer to all wells simultaneously using the instrument's integrated fluidics.
- Continue to record the fluorescence intensity for several minutes.
4. Data Analysis:
- The response is typically measured as the change in fluorescence intensity after the addition of the stimulus buffer.
- Normalize the data to controls:
- 0% inhibition: Wells with vehicle control.
- 100% inhibition: Wells with a high concentration of Paxilline (e.g., 10 µM).
- Calculate the IC50 values for active compounds by fitting the concentration-response data to a four-parameter logistic equation.
Data Presentation: Thallium Flux Assay
| Parameter | Value | Description |
| Cell Line | HEK293-hSlo1 | Stably expressing the human BK channel α-subunit.[1] |
| Plate Format | 384-well | Black-walled, clear-bottom. |
| Fluorescent Dye | FluxOR™ | Thallium-sensitive indicator. |
| Reference Inhibitor | Paxilline | IC50 ~25 nM (under assay conditions).[1] |
| BK Channel Opener | NS1619 (10 µM) | Used to establish a consistent Tl+ flux.[1] |
| Assay Window (S/B) | ≥ 5 | Signal-to-background ratio.[1] |
| Z'-factor | ≥ 0.5 | A measure of assay quality. |
Secondary Screening: Automated Patch Clamp Electrophysiology
Automated patch clamp (APC) systems provide a higher-content, albeit lower-throughput, method for confirming hits from the primary screen and for more detailed mechanistic studies.[9][10] APC directly measures the ionic currents through the BK channels in response to voltage changes, offering the "gold standard" in ion channel research.[10][11]
Experimental Workflow: Automated Patch Clamp
Caption: Workflow for automated patch clamp electrophysiology.
Detailed Protocol: Automated Patch Clamp for BK Channel Inhibitors
1. Cell Preparation:
- Culture and harvest HEK293-hSlo1 cells as for the primary assay.
- Prepare a high-quality single-cell suspension in the appropriate extracellular solution.
2. Instrument Setup and Recording:
- Use an automated patch clamp system (e.g., SyncroPatch, IonFlux, QPatch).
- Prime the instrument with intracellular and extracellular solutions.
- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH. Free Ca2+ can be adjusted to a specific concentration to activate BK channels.
- Load the cell suspension into the instrument.
- The instrument will automatically perform cell trapping, seal formation, and establish a whole-cell recording configuration.
3. Voltage Protocol and Compound Application:
- Apply a voltage-step protocol to activate the BK channels (e.g., step from a holding potential of -80 mV to +60 mV).
- Establish a stable baseline current recording.
- Apply different concentrations of the test compound to the cell.
- Record the effect of the compound on the BK channel current.
- A wash-out step can be included to assess the reversibility of the inhibition.
4. Data Analysis:
- Measure the peak current amplitude at a specific voltage step before and after compound application.
- Calculate the percentage of inhibition for each compound concentration.
- Determine the IC50 values by fitting the concentration-response data.
Data Presentation: Automated Patch Clamp
| Parameter | Value | Description |
| Cell Line | HEK293-hSlo1 | Stably expressing the human BK channel α-subunit. |
| Platform | e.g., SyncroPatch 768PE | High-throughput automated patch clamp system.[10] |
| Holding Potential | -80 mV | Membrane potential between voltage steps. |
| Test Potential | +60 mV | Voltage to activate BK channels. |
| Reference Inhibitor | Paxilline | To confirm BK channel identity and as a positive control. |
| Seal Resistance | > 500 MΩ | Quality control for cell recording. |
| Success Rate | > 30% | Percentage of successful whole-cell recordings. |
Signaling Pathway Modulated by Paxilline
By inhibiting BK channels, paxilline leads to membrane depolarization. In smooth muscle cells, this depolarization activates voltage-gated Ca2+ channels, leading to an influx of Ca2+ and subsequent muscle contraction.
Caption: Signaling pathway of Paxilline-induced smooth muscle contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Figure 4: [Fluorescence-based Ion Flux Assay Formats...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellmicrosystems.com [cellmicrosystems.com]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 11. State-of-the-art automated patch clamp: heat activation, action potentials, and high throughput in ion channel screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Paxiphylline D Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxiphylline D belongs to the paxilline (B40905) class of indole (B1671886) diterpenoid mycotoxins, a family of structurally complex natural products exhibiting a range of significant biological activities. These compounds are of considerable interest to the medicinal chemistry and drug development communities due to their potent and selective modulation of various cellular targets. Notably, paxilline and its analogues are well-characterized as inhibitors of the large-conductance calcium- and voltage-activated potassium (BK) channels.[1][2][3] Their mechanism of action involves a state-dependent, closed-channel blockade, making them valuable tools for studying the physiological roles of BK channels and as potential leads for therapeutic development in areas such as neuroscience and oncology.[1][4]
Furthermore, certain derivatives have demonstrated inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory applications. This document provides an overview of synthetic strategies for accessing the core structure of paxiphylline-type molecules, detailed experimental protocols adapted from the successful total syntheses of closely related analogues, and a summary of their biological activities and mechanisms of action.
Synthetic Strategies for the Paxiphylline Core
The total synthesis of paxiphylline-type indole diterpenes is a formidable challenge due to their intricate polycyclic architecture and multiple stereocenters. Several research groups have successfully developed elegant strategies to construct the core structure of this family, primarily focusing on the synthesis of paspaline (B1678556), a key biosynthetic precursor and close structural analogue of this compound.
Key synthetic approaches often involve the following strategic considerations:
-
Construction of the Indole Moiety: Late-stage introduction of the indole ring is a common strategy. The Gassman indole synthesis has been effectively employed to construct the indole from a pre-existing carbonyl group on the diterpenoid core.[5][6]
-
Stereoselective Formation of the Polycyclic System: The stereocontrolled assembly of the carbocyclic core is a critical aspect of the synthesis. Strategies such as enzymatic desymmetrization, Ireland-Claisen rearrangement, and directed hydrogenations have been utilized to establish the requisite stereochemistry.[5][7]
-
Ring Cyclization Strategies: Various cyclization methods, including intramolecular aldol (B89426) condensations and ring-closing metathesis, have been applied to forge the multiple rings of the diterpenoid framework.[5]
Experimental Protocols
While a detailed total synthesis of this compound has not been extensively published, the synthetic routes established for the closely related analogue, paspaline, provide a robust template. The following protocols are adapted from the well-documented total syntheses of paspaline by the laboratories of Amos B. Smith III and Jeffrey S. Johnson.[5][6]
Note: These protocols are for the synthesis of a closely related analogue and may require optimization for the specific synthesis of this compound derivatives. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Key Cyclization Step via Intramolecular Aldol Condensation (Adapted from Johnson's Paspaline Synthesis)
This protocol describes the formation of a key tricyclic intermediate.
Materials:
-
Aldehyde precursor
-
Potassium hexamethyldisilazide (KHMDS)
-
Toluene (B28343), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents (e.g., saturated aqueous ammonium (B1175870) chloride, ethyl acetate, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde precursor dissolved in anhydrous toluene.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS in toluene dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for the time specified in the detailed literature procedure, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclized product.
Protocol 2: Gassman Indole Synthesis for Indole Moiety Formation (Adapted from Smith's Paspaline Synthesis)
This protocol outlines the construction of the indole ring onto the diterpenoid core.
Materials:
-
Ketone precursor
-
N-Chloroaniline
-
Raney Nickel
-
Methanol
-
Dichloromethane, anhydrous
Procedure:
-
To a solution of the ketone precursor in anhydrous dichloromethane, add N-chloroaniline at low temperature (e.g., -78 °C).
-
After stirring for the appropriate time, add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the rearrangement is complete, as monitored by TLC.
-
Concentrate the reaction mixture and dissolve the residue in methanol.
-
Add Raney Nickel to the solution and stir under a hydrogen atmosphere (or use a suitable hydrogen source) to effect desulfurization.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.
-
The resulting intermediate can then be cyclized under acidic conditions to form the indole ring of the paspaline core.
-
Purify the final product by flash column chromatography.
Data Presentation
Quantitative data for the biological activity of paxilline, a close analogue of this compound, is presented below. This data is crucial for understanding the structure-activity relationship and for designing new derivatives.
| Compound | Target | Assay Condition | IC50 | Reference |
| Paxilline | BK Channel | Low Open Probability | ~10 nM | [1][2][3] |
| Paxilline | BK Channel | High Open Probability | ~10 µM | [1][2][3] |
Signaling Pathways and Experimental Workflows
Inhibition of Large-Conductance Ca2+-Activated K+ (BK) Channels
This compound and its analogues are potent inhibitors of BK channels. Their mechanism of action is an allosteric, closed-channel blockade. The inhibitor binds with high affinity to the closed conformation of the channel, stabilizing this state and thereby reducing the probability of the channel opening in response to depolarization or increased intracellular calcium.
Caption: Mechanism of BK channel inhibition by this compound derivatives.
Inhibition of LPS-Induced Nitric Oxide Production
Some paxilline analogues have been shown to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). This effect is mediated through the inhibition of signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS).
Caption: Inhibition of LPS-induced NO production by this compound derivatives.
General Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of this compound derivatives and the evaluation of their biological activity.
Caption: A general workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The functionally relevant site for paxilline inhibition of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Johnson Synthesis of Paspaline [organic-chemistry.org]
- 6. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
Paxiphylline D: Application Notes and Protocols for a Potential BK Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Paxiphylline D, a potent and specific modulator of the large-conductance Ca2+- and voltage-activated potassium (BK) channels. This document summarizes the quantitative data regarding its inhibitory effects, details experimental protocols for its characterization, and illustrates its mechanism of action and relevant experimental workflows.
Introduction
This compound, often referred to as paxilline (B40905), is a tremorogenic indole (B1671886) alkaloid mycotoxin derived from Penicillium paxilli. It is a widely used pharmacological tool for studying the physiological and pathophysiological roles of BK channels due to its high affinity and specificity. BK channels are key regulators of neuronal excitability, neurotransmitter release, and smooth muscle tone. This compound inhibits BK channels by preferentially binding to the closed conformation of the channel, thereby stabilizing it in a non-conducting state.[1][2][3] This "closed-channel block" mechanism means its inhibitory potency is inversely dependent on the channel's open probability (Po).[1][2]
Data Presentation
The inhibitory potency of this compound on BK channels, quantified by its half-maximal inhibitory concentration (IC50), is highly dependent on the experimental conditions that influence the channel's open probability, such as membrane voltage and intracellular calcium concentration.
| Experimental Condition (Equilibration) | Channel Open Probability (Po) | Apparent IC50 |
| -70 mV, 300 µM Ca2+ | Low | 11.7 nM |
| 0 mV, 300 µM Ca2+ | Intermediate | 58.4 nM |
| +40 mV, 300 µM Ca2+ | High | 469.8 nM |
| +70 mV, 300 µM Ca2+ | Very High | 5.3 µM |
Table 1: State-Dependent Inhibition of BK Channels by this compound. The apparent IC50 for this compound shifts to higher concentrations as the channel open probability increases, highlighting its mechanism as a closed-channel blocker. Data adapted from Zhou & Lingle (2014).[4][5]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound as a closed-channel blocker of BK channels.
Experimental Workflow: Electrophysiology
Caption: Workflow for determining this compound's IC50 using patch-clamp.
Logical Relationship: State-Dependent Inhibition
Caption: Relationship between channel state and this compound potency.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has poor solubility in aqueous solutions and is typically prepared as a concentrated stock in an organic solvent.[2][6]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound (Molecular Weight: 435.56 g/mol ). For 1 mL of a 10 mM stock, 4.36 mg of this compound is needed.
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the desired volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one year or at -80°C for longer-term storage.[7]
Protocol 2: In Vitro Characterization using Inside-Out Patch-Clamp Electrophysiology
The inside-out patch-clamp configuration is ideal for studying the direct effects of this compound on the intracellular face of BK channels.[8]
Materials:
-
Cells expressing BK channels (e.g., HEK293 cells transfected with BK channel subunits)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system
-
Pipette (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH)
-
Bath (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of CaCl2 to achieve desired free Ca2+ concentrations (e.g., using a Ca-EGTA buffer system). pH adjusted to 7.2 with KOH.
-
This compound working solutions (prepared fresh daily by diluting the DMSO stock into the bath solution).
Procedure:
-
Cell Preparation: Plate cells expressing BK channels onto coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Patch Excision: Retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.[9][10]
-
Baseline Recording: Perfuse the patch with the control bath solution. Hold the membrane potential at a desired voltage (e.g., -80 mV) and apply voltage steps or ramps (e.g., to +160 mV) to elicit BK channel currents.[4][11] Record baseline activity.
-
This compound Application: Switch the perfusion to a bath solution containing the desired concentration of this compound. Allow sufficient time (seconds to minutes) for the blocking effect to reach a steady state before recording.[3]
-
Data Acquisition: Record BK channel activity at various this compound concentrations to determine the dose-dependent inhibition.
-
Washout: Perfuse the patch with the control solution to check for the reversibility of the block.
-
Data Analysis: Measure the current amplitude at each concentration, normalize to the baseline current, and plot the concentration-response curve. Fit the data with the Hill equation to determine the IC50.
Protocol 3: In Vivo Assessment of Anticonvulsant Activity
This compound has demonstrated anticonvulsant properties in rodent models of seizures.[11][12][13]
Materials:
-
Adult mice or rats
-
Chemoconvulsant agent (e.g., picrotoxin (B1677862) or pentylenetetrazole)
-
This compound
-
Vehicle solution (e.g., saline, potentially with a small amount of DMSO to aid solubility)
-
Injection supplies (syringes, needles)
-
Observation chamber
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental environment.
-
Seizure Induction (Sensitization): Induce an initial seizure episode by intraperitoneal (i.p.) injection of a chemoconvulsant (e.g., picrotoxin).[11][12]
-
Drug Administration: 24 hours after the initial seizure, administer this compound via i.p. injection. The vehicle solution should be administered to a control group.[11][12]
-
Chemoconvulsant Challenge: Shortly after this compound or vehicle administration, re-inject the animals with the chemoconvulsant.
-
Behavioral Observation: Observe the animals for a defined period for the presence, latency, duration, and severity of tonic-clonic seizures.[11][12]
-
Data Analysis: Compare the seizure parameters between the this compound-treated group and the vehicle-treated control group to assess the anticonvulsant efficacy.
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The dosages and timing may require optimization for specific animal models and experimental questions.
References
- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rupress.org [rupress.org]
- 5. Zhou Y and Lingle CJ (2014), Paxilline inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticonvulsant effects of the BK-channel antagonist paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cmu.edu [cmu.edu]
Application Notes and Protocols for Testing Polyphyllin D in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the in vitro anticancer effects of Polyphyllin D, a natural compound that has demonstrated significant potential in cancer research. While the initial query focused on "Paxiphylline D," the available scientific literature strongly suggests a likely reference to Polyphyllin D, a saponin (B1150181) with well-documented anti-tumor properties. This document outlines detailed experimental protocols for assessing the impact of Polyphyllin D on cancer cell lines, focusing on cell viability, apoptosis, and cell cycle progression. Additionally, it summarizes key signaling pathways implicated in its mechanism of action.
Polyphyllin D has been shown to exert its anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a compound of interest for cancer therapy development.[1][2][3] It has been reported to modulate several key signaling pathways, such as the JNK and PI3K/Akt pathways, and to influence the expression of proteins involved in cell survival and proliferation.[3][4]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Polyphyllin D IC50 (µM) after 24h | Polyphyllin D IC50 (µM) after 48h | Polyphyllin D IC50 (µM) after 72h |
| e.g., MCF-7 | |||
| e.g., A549 | |||
| e.g., K562/A02 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control | 0 | |||
| Polyphyllin D | e.g., IC50/2 | |||
| Polyphyllin D | e.g., IC50 | |||
| Polyphyllin D | e.g., IC502* |
Table 3: Cell Cycle Analysis
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | |||
| Polyphyllin D | e.g., IC50/2 | |||
| Polyphyllin D | e.g., IC50 | |||
| Polyphyllin D | e.g., IC502* |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of Polyphyllin D that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Polyphyllin D (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Polyphyllin D in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the Polyphyllin D dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Polyphyllin D.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Polyphyllin D
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Polyphyllin D at the desired concentrations (e.g., based on IC50 values) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Polyphyllin D on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Polyphyllin D
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Polyphyllin D at the desired concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Polyphyllin D and a general experimental workflow for its in vitro evaluation.
Caption: Polyphyllin D signaling pathways in cancer cells.
References
- 1. Polyphyllin D induces apoptosis in K562/A02 cells through G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyphyllin D exerts potent anti-tumour effects on Lewis cancer cells under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphyllin D induces apoptosis and protective autophagy in breast cancer cells through JNK1-Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Doxofylline in Biological Samples
Important Note: The initial request specified "Paxiphylline D." However, extensive searches yielded no relevant information on analytical methods for a compound with this name. It is strongly presumed that this was a typographical error and the intended compound was Doxofylline (B1670904) , a widely used bronchodilator with numerous published analytical methods. The following application notes and protocols are therefore provided for the quantification of Doxofylline.
Introduction
Doxofylline is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. Accurate and reliable quantification of Doxofylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of Doxofylline in biological samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most common analytical techniques for this purpose[4][5][6].
Data Presentation: Quantitative Method Parameters
The following tables summarize key quantitative parameters from various validated analytical methods for Doxofylline quantification.
Table 1: HPLC Methods for Doxofylline Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Serum | Pharmaceutical Dosage Form |
| Sample Preparation | Protein Precipitation with Methanol (B129727) | Solid-Phase Extraction (SPE) | Direct Dilution |
| Chromatographic Column | µBondapak C18 | Reversed-phase C18 | Hypersil ODS C18 (250 x 4.6mm) |
| Mobile Phase | Methanol:Water (38:62 v/v)[7] | Acetonitrile (B52724):Phosphate Buffer (18:82 v/v)[6] | Acetonitrile:Buffer (50:50), pH 3[8] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[6] | 1.0 mL/min[8] |
| Detection Wavelength | 275 nm[7] | 275 nm[6] | 272 nm[8] |
| Linearity Range | 0.5 - 16.0 µg/mL[7] | 0.03 - 10 mg/L | 10 - 80 µg/mL[8] |
| Internal Standard | Caffeine[7] | Metronidazole[6] | Not Specified |
| Retention Time | Not Specified | 7.54 min (Doxofylline), 4.36 min (IS)[6] | 3.1 ± 0.3 min[8] |
| Recovery | 99.9%[7] | >96.9% | Not Specified |
Table 2: LC-MS/MS Methods for Doxofylline Quantification
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Rat Dried Blood Spots (DBS) and Urine |
| Sample Preparation | Protein Precipitation with Methanol | Not specified for DBS, direct injection for urine |
| Chromatographic Column | ACQUITY UPLC HSS T3 | Reverse phase C18 (250 mm × 4.6 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient)[10] | 20 mM Ammonium Acetate (pH 3.5) and Acetonitrile (75:25 v/v)[9] |
| Flow Rate | 0.30 mL/min[10] | Not Specified |
| Ionization Mode | Not Specified | Selective Ion Monitoring (SIM) |
| Mass Transitions (m/z) | 267.0 -> 181.0 (Doxofylline), 271.2 -> 181.1 (IS)[10] | m/z 267 (Doxofylline), m/z 195 (IS - Caffeine)[9] |
| Linearity Range | 20.0 - 16,000 ng/mL[10] | 1 - 5000 ng/mL[9] |
| Internal Standard | Doxophylline-d4[10] | Caffeine[9] |
| Recovery | Not Specified | 93.46% (DBS), 89.86% (Urine)[9] |
| Limit of Quantification (LOQ) | 20.0 ng/mL[10] | 0.84 ng/mL (DBS), 1.00 ng/mL (Urine)[9] |
Experimental Protocols
Protocol 1: Quantification of Doxofylline in Human Plasma by HPLC-UV
This protocol is based on the method described by Chen Ji-Sheng and Zhang Ling (2002)[7].
1. Materials and Reagents
-
Doxofylline reference standard
-
Caffeine (Internal Standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a UV detector
-
µBondapak C18 column
-
Data acquisition and processing software
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxofylline and Caffeine in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare working standards at concentrations spanning the calibration range (e.g., 0.5, 1, 2, 5, 10, 16 µg/mL).
-
Spiked Plasma Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples.
4. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (standard, QC, or unknown), add 400 µL of methanol containing the internal standard (Caffeine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject a 20 µL aliquot into the HPLC system.
5. Chromatographic Conditions
-
Column: µBondapak C18
-
Mobile Phase: Methanol:Water (38:62, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Column Temperature: Room temperature
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Doxofylline to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Doxofylline in the QC and unknown samples using the regression equation of the calibration curve.
Protocol 2: Quantification of Doxofylline in Human Plasma by LC-MS/MS
This protocol is based on the method described by a 2025 research publication[10].
1. Materials and Reagents
-
Doxofylline reference standard
-
Doxophylline-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a triple quadrupole mass spectrometer)
-
ACQUITY UPLC HSS T3 column
-
MassLynx software or equivalent
3. Preparation of Standard and QC Samples
-
Prepare stock and working solutions of Doxofylline and Doxophylline-d4 in a suitable solvent (e.g., methanol or acetonitrile).
-
Spike drug-free human plasma with working standard solutions to create calibration standards (e.g., 20 - 16,000 ng/mL) and QC samples.
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (Doxophylline-d4).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube for injection.
5. UPLC-MS/MS Conditions
-
Column: ACQUITY UPLC HSS T3
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.30 mL/min
-
Gradient Elution: (Details to be optimized based on the specific system)
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Doxofylline: m/z 267.0 -> 181.0
-
Doxophylline-d4 (IS): m/z 271.2 -> 181.1
-
6. Data Analysis
-
Similar to the HPLC-UV method, use the peak area ratio of the analyte to the internal standard to construct a calibration curve and quantify the unknown samples.
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of Doxofylline in biological samples.
Signaling Pathway (Mechanism of Action)
Doxofylline, a xanthine (B1682287) derivative, primarily acts as a bronchodilator through the inhibition of phosphodiesterase (PDE) enzymes[1][11].
Caption: Simplified signaling pathway of Doxofylline's bronchodilator effect.
References
- 1. Doxofylline - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC method for determination of doxofylline in plasma [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a validated LC-MS/MS method for determination of doxofylline on rat dried blood spots and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application of Paxilline in Neurobiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paxilline (B40905), an indole (B1671886) diterpenoid mycotoxin originally isolated from Penicillium paxilli, is a potent and highly specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1] Its ability to selectively block these channels makes it an invaluable pharmacological tool for elucidating their diverse physiological and pathophysiological roles within the nervous system. BK channels are critical regulators of neuronal excitability, neurotransmitter release, and the waveform of action potentials.[1] Consequently, paxilline is extensively utilized in research investigating epilepsy, neuronal hyperexcitability, cognitive function, and synaptic plasticity.[1] This document provides detailed application notes, experimental protocols, and key data for the use of paxilline in neurobiology research.
Mechanism of Action
Paxilline exerts its inhibitory effect on BK channels through a state-dependent, allosteric mechanism.[1] It preferentially binds to the closed conformation of the channel, stabilizing it in a non-conducting state.[2] This inhibition is inversely dependent on the channel's open probability (Po); as the Po increases, the inhibitory effect of paxilline decreases.[3] The IC50 value for paxilline can shift from the low nanomolar range when channels are predominantly closed to the micromolar range as they approach maximal open probability.[4][5] Paxilline is thought to access its binding site from the intracellular side of the membrane, near the central cavity of the channel pore.[3]
Data Presentation
Table 1: In Vitro Efficacy of Paxilline on BK Channels
| Parameter | Conditions | Value | Reference |
| IC50 | Low Open Probability (Channels largely closed) | ~10 nM | [4] |
| IC50 | High Open Probability (Maximal channel activation) | ~10 µM | [4] |
| Inhibition Rate | Closed Channels (up to 2 µM Paxilline) | 2 x 10⁶ M⁻¹s⁻¹ | [4] |
Table 2: Effects of Paxilline on Neuronal Electrophysiology
| Neuron Type | Paxilline Concentration | Parameter Measured | Effect Observed | Reference |
| Dentate Gyrus Granule Cells (Pilocarpine-treated rats) | 1 µM | Number of Action Potentials | Decreased | [1] |
| Pyramidal Neurons (Medial Prefrontal Cortex) | 10 µM | Action Potential Half-width | Increased | [1] |
| CA3 Pyramidal Neurons | 10 µM | Synaptic Response Amplitude | Increased | [1] |
| Dentate Gyrus Granule Cells (Pilocarpine-treated rats) | 1 µM | Fast Afterhyperpolarization (fAHP) Amplitude | Reversed seizure-induced increase | [6] |
| Dentate Gyrus Granule Cells (Pilocarpine-treated rats) | 1 µM | Instantaneous Firing Frequency | Returned to sham levels | [6] |
Table 3: In Vivo Applications and Effects of Paxilline
| Animal Model | Paxilline Dose and Route | Study Type | Key Findings | Reference |
| C57BL/6 Mice (Thalidomide-induced cognitive impairment) | 3 µg/kg, i.p. | Behavioral (Cognition) | Reversed cognitive impairment, improved memory and working memory, and reduced anxiety/depressive behaviors. | [1] |
| Mice | Not specified | Seizure Induction (Picrotoxin) | Eliminated tonic-clonic seizures. | [7] |
| Mice | Not specified | Seizure Induction (Pentylenetetrazole) | Reduced seizure duration and intensity. | [7] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of BK channel activation, its role in action potential repolarization, and its inhibition by paxilline, leading to downstream effects on neuronal excitability.
Caption: Experimental workflow for in vitro electrophysiology using whole-cell patch-clamp to study the effects of paxilline on neuronal activity.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording
Objective: To investigate the effect of paxilline on the intrinsic properties and synaptic currents of neurons.
Materials:
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution
-
Intracellular solution
-
Paxilline stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Perfusion system
Procedure:
-
Solution Preparation:
-
Prepare aCSF and intracellular solutions according to standard laboratory protocols. The composition will vary depending on the specific neurons and currents being studied.
-
Prepare a 10 mM stock solution of paxilline in high-quality DMSO and store it at -20°C in small aliquots.[8]
-
On the day of the experiment, dilute the paxilline stock solution in aCSF to the desired final concentration (e.g., 100 nM to 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.[1]
-
-
Cell/Slice Preparation:
-
Prepare acute brain slices or cultured neurons using established methods for the specific brain region and neuron type of interest.
-
Transfer the slice or coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[9]
-
Obtain a giga-ohm seal (>1 GΩ) on a target neuron and establish a whole-cell recording configuration.
-
Record baseline neuronal activity. For intrinsic properties, inject current steps to elicit action potentials. For synaptic activity, record spontaneous or evoked postsynaptic currents.
-
-
Paxilline Application:
-
Switch the perfusion to the aCSF containing the desired concentration of paxilline.
-
Allow 5-10 minutes for the drug to equilibrate and exert its effect.[1]
-
-
Data Acquisition and Analysis:
-
Record the same parameters as in the baseline condition in the presence of paxilline.
-
Perform a washout by perfusing with drug-free aCSF to check for the reversibility of the effect.
-
Analyze changes in action potential parameters (e.g., firing frequency, half-width, afterhyperpolarization), and synaptic current characteristics (e.g., amplitude, frequency).
-
Protocol 2: In Vivo Seizure Induction and Anticonvulsant Testing
Objective: To assess the anticonvulsant properties of paxilline in a rodent model of acute seizures.
Materials:
-
Adult mice or rats
-
Chemoconvulsant (e.g., picrotoxin (B1677862) or pentylenetetrazole - PTZ)
-
Paxilline
-
Vehicle solution (e.g., saline with a small percentage of DMSO and/or Tween-80)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chamber
Procedure:
-
Animal Groups and Drug Administration:
-
Divide animals into control (vehicle) and experimental (paxilline) groups.
-
Administer paxilline or vehicle via i.p. injection. A previously reported effective dose is 3 µg/kg.[1] The timing of administration relative to the chemoconvulsant will depend on the pharmacokinetic profile of paxilline and the experimental design.
-
-
Seizure Induction:
-
Following the appropriate pre-treatment time with paxilline or vehicle, administer the chemoconvulsant (e.g., picrotoxin, pentylenetetrazole) via i.p. injection to induce seizures.[7]
-
-
Observation and Data Collection:
-
Immediately after the chemoconvulsant injection, place the animals individually in the observation chamber.
-
Observe and record seizure-related behaviors for a defined period (e.g., 30-60 minutes). Key parameters to measure include the latency to the first seizure, the duration of seizures, and the severity of seizures (e.g., using a Racine scale).[1]
-
-
Data Analysis:
-
Compare the seizure parameters between the vehicle-treated and paxilline-treated groups using appropriate statistical tests.
-
Protocol 3: In Vivo Behavioral Testing - Passive Avoidance Test
Objective: To evaluate the effect of paxilline on learning and memory.
Materials:
-
Mice
-
Passive avoidance apparatus (a box with light and dark compartments separated by a door, with a grid floor in the dark compartment for delivering a mild foot shock)
-
Paxilline and vehicle solution
Procedure:
-
Animal Groups and Drug Administration:
-
Establish control and experimental groups.
-
Administer paxilline (e.g., 3 µg/kg, i.p.) or vehicle at a specified time before the training session.[1]
-
-
Training (Day 1):
-
Place the mouse in the light compartment of the apparatus.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Testing (Day 2, typically 24 hours later):
-
Place the mouse back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory of the aversive stimulus.
-
-
Data Analysis:
-
Compare the step-through latencies between the control and paxilline-treated groups.
-
Conclusion
Paxilline is a powerful and specific pharmacological tool for the investigation of BK channel function in the nervous system. Its utility in both in vitro and in vivo studies allows for a comprehensive analysis of the role of these channels in regulating neuronal activity and behavior. Researchers should consider the state-dependent nature of paxilline's mechanism of action and potential off-target effects at higher concentrations when designing experiments and interpreting data. The protocols provided here serve as a foundation for the application of paxilline in neurobiology research and should be optimized for specific experimental paradigms and models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Effect of Paxilline on Early Alterations of Electrophysiological Properties of Dentate Gyrus Granule Cells in Pilocarpine-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant effects of the BK-channel antagonist paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Paxiphylline D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Paxiphylline D, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel investigational anti-cancer agent belonging to the xanthine (B1682287) derivative class of compounds. Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This elevation in cAMP is thought to induce apoptosis and cell cycle arrest in susceptible cancer cell lines. Additionally, it may have anti-inflammatory properties that contribute to its therapeutic effect.[1][2]
Q2: What are the typical signs of emerging this compound resistance in my cell lines?
The primary indicator of resistance is a decreased sensitivity to this compound, observable as a requirement for significantly higher concentrations of the drug to achieve the same level of cytotoxicity. This is quantified as an increase in the half-maximal inhibitory concentration (IC50). You may also observe a reduced apoptotic rate and a lack of cell cycle arrest at previously effective doses.
Q3: What are the common molecular mechanisms that drive resistance to chemotherapeutic agents like this compound?
Resistance to anti-cancer drugs is a multifaceted issue.[3] Common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[4][5]
-
Alterations in Drug Target: Mutations or modifications in the target protein (e.g., PDE4) that prevent effective drug binding.
-
Activation of Alternative Signaling Pathways: Cancer cells can activate compensatory signaling pathways to bypass the effects of the drug and promote survival.[6]
-
Changes in the Tumor Microenvironment: The environment surrounding the tumor can also contribute to drug resistance.[7]
Q4: How can I determine if my resistant cell line is overexpressing efflux pumps?
A common method is to use a fluorescent substrate of efflux pumps, such as Rhodamine 123. Cells with high efflux pump activity will show lower intracellular fluorescence. This can be quantified using flow cytometry or fluorescence microscopy. You can also perform a Western blot or qPCR to measure the expression levels of specific ABC transporter proteins (e.g., P-gp/MDR1).
Q5: What are the general strategies to overcome this compound resistance?
Several strategies can be employed to counteract resistance:
-
Combination Therapy: Using this compound in conjunction with another therapeutic agent that has a different mechanism of action can create a synergistic effect and prevent the development of resistance.[7][8]
-
Efflux Pump Inhibition: Co-administration of an efflux pump inhibitor, such as verapamil (B1683045) or a more specific inhibitor, can restore sensitivity to this compound by increasing its intracellular accumulation.[9][10]
-
Targeting Alternative Pathways: If resistance is due to the activation of a compensatory signaling pathway, inhibitors of that pathway can be used to re-sensitize the cells to this compound.[6]
Troubleshooting Guides
Problem: My cell line shows a significantly higher IC50 for this compound compared to initial experiments.
This is a strong indication of acquired resistance. The following steps will help you characterize and potentially overcome this resistance.
Step 1: Confirm and Quantify the Resistance
-
Action: Perform a dose-response curve and calculate the IC50 of this compound on your resistant cell line and compare it to the parental, sensitive cell line.
-
Expected Outcome: A significantly higher IC50 value in the resistant line confirms the resistance phenotype.
Table 1: Comparison of this compound IC50 in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental (Sensitive) | 5.2 ± 0.4 | 1x |
| Resistant Sub-clone 1 | 85.7 ± 3.1 | 16.5x |
| Resistant Sub-clone 2 | 102.3 ± 5.8 | 19.7x |
Step 2: Investigate the Role of Efflux Pumps
-
Action: Perform a Rhodamine 123 efflux assay with and without an efflux pump inhibitor (e.g., Verapamil).
-
Expected Outcome: If efflux pumps are overactive, you will observe low Rhodamine 123 accumulation in the resistant cells, which is reversed upon treatment with the inhibitor.
Workflow for Investigating Efflux Pump-Mediated Resistance
Caption: Workflow for confirming efflux pump activity in resistant cells.
Step 3: Test Combination Therapy to Restore Sensitivity
-
Action: Treat the resistant cells with this compound in combination with an efflux pump inhibitor.
-
Expected Outcome: A synergistic effect should be observed, resulting in a lower IC50 for this compound in the presence of the inhibitor.
Table 2: Effect of Efflux Pump Inhibitor on this compound Efficacy in Resistant Cells
| Treatment | This compound IC50 (µM) in Resistant Line |
| This compound alone | 98.5 ± 4.2 |
| This compound + Verapamil (10 µM) | 8.1 ± 0.9 |
Signaling Pathways in this compound Resistance
Acquired resistance can involve the activation of pro-survival signaling pathways that counteract the effects of this compound. A common mechanism is the upregulation of pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Compensatory PI3K/Akt signaling in this compound resistance.
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[11][12]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Seeding: Seed the parental cells at a low density in a T-25 flask.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Recovery: Monitor the cells daily. Most cells will die, but a small population may survive. When the surviving cells reach 70-80% confluency, passage them.
-
Dose Escalation: In the subsequent passage, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The gradual increase in drug concentration allows for the selection and expansion of resistant cells.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the selected cells and compare it to the parental line. A significant increase in IC50 indicates the development of resistance.[11]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[12]
Workflow for Developing a Drug-Resistant Cell Line
Caption: Step-wise workflow for generating a resistant cell line.
Protocol 2: Rhodamine 123 Efflux Assay
This protocol is used to assess the activity of P-glycoprotein and other ABC transporters.
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123
-
Verapamil (or other efflux pump inhibitor)
-
Phenol (B47542) red-free culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: For the inhibitor-treated samples, pre-incubate the cells with Verapamil (e.g., 10 µM) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all samples to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123 (e.g., excitation at 488 nm, emission at 525 nm).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) between the sensitive, resistant, and inhibitor-treated resistant cells. A lower MFI in resistant cells that increases with inhibitor treatment indicates high efflux pump activity.
Protocol 3: Cell Viability (IC50) Assay
This protocol determines the concentration of a drug that inhibits 50% of cell growth.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT, XTT, or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add the different concentrations of the drug. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Reagent: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate as required.
-
Absorbance Reading: Read the absorbance on a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of viable cells. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
References
- 1. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 2. What is Doxofylline used for? [synapse.patsnap.com]
- 3. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise review: Clinical relevance of drug drug and herb drug interactions mediated by the ABC transporter ABCB1 (MDR1, P-glycoprotein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 8. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux Pump Inhibitor Potentiates Antimicrobial Photodynamic Inactivation of Enterococcus faecalis Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paxiphylline D Synthesis
Welcome to the technical support center for the synthesis of Paxiphylline D and related paxilline-type indole (B1671886) diterpenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may be encountered during the synthesis of this compound, with a focus on practical solutions and optimization strategies.
Issue 1: Low Yield in the Construction of the Polycyclic Core
-
Question: My key cyclization step to form the pentacyclic core of the paxilline (B40905) structure is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
-
Answer: Low yields in the formation of the complex polycyclic core are a common challenge. Several factors could be at play:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration can significantly impact the efficiency of cyclization reactions. It is recommended to screen a variety of conditions. For instance, in reactions like a tandem radical addition-aldol sequence, careful optimization of the radical initiator and reaction temperature is crucial.[1]
-
Steric Hindrance: The intricate three-dimensional structure of this compound precursors can lead to significant steric hindrance, impeding the desired bond formation. Substrate modification, if possible, to reduce steric bulk near the reacting centers might be beneficial.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Running the reaction at a lower temperature or under high dilution conditions can sometimes minimize the formation of byproducts.
-
Issue 2: Poor Stereoselectivity in the Formation of Quaternary Centers
-
Question: I am struggling to control the stereochemistry at the vicinal quaternary stereocenters, leading to a mixture of diastereomers that are difficult to separate. What strategies can I employ to improve diastereoselectivity?
-
Answer: Achieving high stereoselectivity in the creation of adjacent quaternary carbon centers is a well-documented challenge in the synthesis of paxilline-type alkaloids.[1] Consider the following approaches:
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or chiral catalysts can induce facial selectivity during the bond-forming reaction.
-
Substrate Control: Introducing bulky substituents on the substrate can create a steric bias, favoring the approach of reagents from one face of the molecule.
-
Intramolecular Reactions: Designing the synthesis to include an intramolecular reaction for the formation of the quaternary centers can be highly effective, as the conformational constraints of the tethered system can enforce a high degree of stereocontrol.
-
Issue 3: Difficulties in Purification of Intermediates
-
Question: The purification of my synthetic intermediates is proving to be difficult due to their similar polarities and complex nature. What purification techniques are recommended?
-
Answer: The purification of complex alkaloid intermediates often requires specialized chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be powerful tools for separating complex mixtures of isomers. Methodical screening of different solvent systems and column stationary phases is recommended.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for the separation of complex chiral molecules and is often complementary to HPLC.
-
Crystallization: If an intermediate is a crystalline solid, selective crystallization can be a highly effective method for purification and for obtaining material of high purity.
-
Data Presentation: Factors Affecting Reaction Yield
The following table summarizes key experimental parameters and their potential impact on the yield of critical reactions in this compound synthesis.
| Parameter | Potential Impact on Yield | Troubleshooting Suggestions |
| Temperature | Can influence reaction rate and selectivity. Higher temperatures may lead to side reactions and decomposition. | Optimize temperature in small increments. Consider running reactions at lower temperatures for extended periods to improve selectivity. |
| Solvent | Solvent polarity and coordinating ability can affect the solubility of reagents and stabilize transition states. | Screen a range of solvents with varying polarities. Protic vs. aprotic solvents can have a significant effect on reaction outcomes. |
| Reagent Stoichiometry | The ratio of reactants can be critical, especially in sensitive reactions. Excess of a reagent may lead to side product formation. | Carefully titrate the stoichiometry of key reagents. In some cases, slow addition of a reagent can improve yield and selectivity. |
| Catalyst Loading | For catalyzed reactions, the amount of catalyst can impact reaction rate and efficiency. | Optimize catalyst loading to find the balance between reaction speed and potential side reactions or catalyst decomposition. |
| Atmosphere | Many reactions in complex natural product synthesis are sensitive to air and moisture. | Ensure all reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware. |
Experimental Protocols
While a complete, step-by-step protocol for the total synthesis of this compound is not publicly available, this section provides generalized methodologies for key transformations commonly employed in the synthesis of paxilline-type indole diterpenes.
Representative Protocol for a Tandem Radical Addition-Aldol Reaction
This protocol is a generalized representation of a key step used to construct the complex polycyclic core, as inspired by syntheses of related compounds.[1]
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the aldehyde-containing substrate (1.0 eq.) in degassed toluene.
-
Initiation: Add a radical initiator, such as AIBN (azobisisobutyronitrile) (0.1 eq.), and a suitable hydrogen atom donor, like tributyltin hydride (1.2 eq.).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cyclized product.
Visualizations
Diagram 1: General Retrosynthetic Analysis of this compound
A simplified retrosynthetic pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low reaction yields.
References
Paxiphylline D Technical Support Center: Addressing Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential off-target effects of Paxiphylline D in experimental settings. This compound, a potent inhibitor of large-conductance Ca2+- and voltage-activated K+ (BK) channels, is a valuable tool in research. However, understanding and mitigating its off-target effects are crucial for the accurate interpretation of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of large-conductance Ca2+- and voltage-activated K+ (BK) channels.[1][2] Its mechanism of action is state-dependent, meaning it preferentially binds to the closed conformation of the BK channel.[1][2][3][4][5] This binding stabilizes the channel in a non-conducting state, thereby reducing potassium efflux. The inhibitory potency of this compound is inversely dependent on the open probability of the BK channel.[3][6][7]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][8][9][10] This inhibition typically occurs at higher, micromolar concentrations.[1][9][10] Because this compound is membrane-permeable, it can also affect intracellular targets, including BK channels located on the nuclear envelope.[9]
Q3: I am observing unexpected changes in intracellular calcium levels in my experiment. Could this be an off-target effect of this compound?
A3: Yes, this is a common concern that could be attributed to the off-target inhibition of SERCA pumps by this compound, especially at micromolar concentrations.[9] Inhibition of SERCA, which is responsible for sequestering calcium into the endoplasmic reticulum (ER), can lead to an increase in cytosolic calcium and a depletion of ER calcium stores.[9]
Q4: How can I differentiate between on-target BK channel inhibition and off-target effects in my experiments?
A4: To distinguish between on-target and off-target effects, consider the following strategies:
-
Concentration Optimization: Use the lowest effective concentration of this compound that inhibits BK channels in your system. A thorough dose-response analysis is critical.[8]
-
Use of Alternative Blockers: Compare the effects of this compound with other BK channel blockers that have different chemical structures and off-target profiles. For instance, Iberiotoxin is a membrane-impermeable peptide toxin that is highly specific for BK channels and will not affect intracellular targets.[9][11]
-
Positive Controls for Off-Targets: If you suspect SERCA inhibition, use a known SERCA inhibitor, such as thapsigargin, as a positive control to see if it replicates the observed effect.[9]
-
Rescue Experiments: Where feasible, expressing a Paxiphylline-insensitive BK channel mutant can help confirm if the observed effect is on-target.[9]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected block of BK channels.
-
Possible Cause: The open probability (Po) of the BK channels in your experimental conditions is high. The IC50 of this compound is highly dependent on the channel's state, with significantly lower potency when channels are open.[3][6][7][12]
-
Troubleshooting Steps:
-
Review Experimental Conditions: High intracellular calcium concentrations or strong membrane depolarization will increase the open probability of BK channels and reduce the apparent potency of this compound.[12]
-
Optimize Holding Potential: If using electrophysiology, hold the membrane potential at a more negative value where BK channels are predominantly closed before applying this compound.[12]
-
Control Intracellular Calcium: Carefully control the intracellular Ca2+ concentration, as higher levels will increase the open probability at a given voltage.[12]
-
Issue 2: Observed cellular effects do not align with known consequences of plasma membrane BK channel inhibition.
-
Possible Cause 1: Inhibition of SERCA pumps. At concentrations above 1 µM, this compound can inhibit SERCA, leading to altered intracellular calcium homeostasis.[9]
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure you are using a concentration that is selective for BK channels over SERCA.
-
Measure ER Calcium Levels: Employ an ER-targeted calcium indicator to determine if this compound is causing a depletion of ER calcium stores.[9]
-
Perform a SERCA Activity Assay: Directly measure the effect of this compound on SERCA activity in your experimental system.[9]
-
-
Possible Cause 2: Inhibition of nuclear BK channels. Due to its membrane permeability, this compound can enter the nucleus and inhibit nuclear BK channels, leading to an increase in intra-nuclear calcium concentration.[9]
-
Troubleshooting Steps:
-
Measure Nuclear Calcium: Use a nuclear-targeted calcium indicator (e.g., NLS-GCaMP) to specifically measure changes in nuclear calcium.[9]
-
Use a Membrane-Impermeant Blocker: Compare your results with those obtained using a membrane-impermeant BK channel blocker like Iberiotoxin. If the effect is absent with Iberiotoxin, it points towards the involvement of intracellular BK channels.[9]
-
Quantitative Data Summary
The following tables summarize the known potency of this compound on its primary target and a key off-target.
Table 1: On-Target Potency of this compound on BK Channels
| Parameter | Reported Value | Cell/System Type | Notes | Reference |
| Ki | ~1.9 nM | α-subunit-expressing oocytes | For block of currents. | [1][13] |
| IC50 | ~10 nM | Channels in a closed state | Inhibition is highly dependent on the channel's open probability. | [1][3][6] |
| IC50 | ~10 µM | Channels approaching maximal open probability | Demonstrates the state-dependent nature of the block. | [1][3][6] |
Table 2: Off-Target Potency of this compound
| Target | Parameter | Reported Value | Cell/System Type | Notes | Reference |
| SERCA | IC50 | 5 - 50 µM | Different SERCA isoforms | This interaction can influence cellular calcium homeostasis. | [1][8][10] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing BK Channel Inhibition
This protocol is designed for recording BK channel currents in a heterologous expression system (e.g., HEK293 cells) to assess the inhibitory efficacy of this compound.[14]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[14]
-
Transiently transfect cells with plasmids encoding the desired BK channel subunits.[14]
-
Plate transfected cells onto glass coverslips 24-48 hours prior to recording.[14]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).[14]
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 10 µM) (pH 7.2).[14]
3. Recording Procedure:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[14]
-
Form a gigaohm seal with a cell and rupture the membrane to achieve the whole-cell configuration.[14]
-
Hold the cell at a potential of -80 mV.[14]
-
Apply a series of depolarizing voltage steps to elicit BK channel currents.[14]
-
After establishing a stable baseline, perfuse the cell with the external solution containing this compound.
-
Record currents in the presence of the drug and after washout to assess reversibility.[14]
4. Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve to determine the IC50 value.[14]
Protocol 2: SERCA Activity Assay
This protocol provides a general method to assess the inhibitory effect of this compound on SERCA activity by measuring the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[9]
1. Materials:
-
Microsomal preparations containing SERCA pumps.
-
Assay Buffer (e.g., 50 mM MOPS, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.0).
-
This compound stock solution in DMSO.
-
ATP and CaCl₂ solutions.
-
Malachite Green reagent for Pi detection.
2. Procedure:
-
Prepare reaction wells with assay buffer.
-
Add the microsomal preparation to each well.
-
Add either DMSO (vehicle control) or the desired concentration of this compound and incubate for 10-15 minutes at 37°C.[9]
-
Initiate the reaction by adding a mixture of ATP and CaCl₂.[9]
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).[9]
-
Stop the reaction by adding the Malachite Green reagent.[9]
-
Measure the absorbance at the appropriate wavelength to quantify the amount of Pi produced.
3. Data Analysis:
-
Subtract the background absorbance (no enzyme).
-
Calculate the percentage of SERCA activity inhibition by this compound compared to the vehicle control.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: On-target signaling pathway of this compound.
Caption: Off-target effect of this compound on SERCA.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rupress.org [rupress.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Paxiphylline D assay variability and reproducibility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered in Paxiphylline D assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, often referred to as Paxilline, is a potent mycotoxin that functions as a highly specific inhibitor of the large-conductance Ca²⁺- and voltage-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels.[1][2][3][4] Its primary mechanism of action is a state-dependent, closed-channel blockade.[3][4][5][6] This means it binds with significantly higher affinity to the closed conformation of the BK channel, stabilizing it in a non-conducting state and thereby reducing the channel's open probability.[3][4][7]
Q2: Why do the reported IC₅₀ values for this compound vary so dramatically, from nanomolar to micromolar ranges?
A2: The inhibitory potency of this compound is intrinsically linked to the open probability (Po) of the BK channel.[3][8] When the channels are predominantly in a closed state (e.g., at negative membrane potentials and low intracellular Ca²⁺), the IC₅₀ is in the low nanomolar range.[3][4][9] Conversely, under conditions that promote channel opening (e.g., membrane depolarization and high intracellular Ca²⁺), the apparent IC₅₀ can increase by several orders of magnitude into the micromolar range because this compound has a much lower affinity for the open state of the channel.[3][4][9]
Q3: What are the known off-target effects of this compound?
A3: The most well-documented off-target effect of this compound is the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1][10] This effect typically occurs at micromolar concentrations, which are significantly higher than those usually required for BK channel inhibition.[1][3] Inhibition of SERCA can disrupt intracellular calcium homeostasis, leading to an increase in cytosolic calcium levels, which can be a confounding factor in experiments.[1]
Q4: What is the best way to prepare and store this compound stock solutions?
A4: this compound is a lipophilic molecule with poor water solubility.[4][11] The recommended solvent for stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[11][12][13] A stock concentration of 10-20 mM is commonly prepared.[9][12] To ensure stability and avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes and stored at -20°C for up to a year or -80°C for longer-term storage (up to two years).[12][13][14]
Q5: How should I prepare working solutions of this compound for my experiments?
A5: Working solutions should be prepared fresh on the day of the experiment by diluting the DMSO stock solution into the appropriate physiological buffer or cell culture medium.[4][8][12] It is critical to ensure thorough mixing, as this compound can precipitate in aqueous solutions.[12] The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts, and a vehicle control with the same DMSO concentration should always be included.[8][12]
Data Presentation
Summary of this compound IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) of this compound is highly dependent on the experimental conditions that influence the BK channel's open probability.
| Experimental Condition (Equilibration) | Intracellular Ca²⁺ | Holding Potential (mV) | BK Channel Open Probability (Po) | This compound IC₅₀ | Reference(s) |
| Largely Closed Channels | 300 µM | -70 | Low | 11.7 ± 1.9 nM | [4][9] |
| Intermediate Po | 300 µM | 0 | Intermediate | 58.4 ± 2.9 nM | [4][9] |
| Higher Po | 300 µM | 40 | High | 469.8 ± 94.9 nM | [4][9] |
| Near Maximal Po | 300 µM | 70 | Very High | 5.37 ± 1.0 µM | [4][9] |
| Low Po (low Ca²⁺) | 10 µM | -80 | Very Low | ~5.0 - 5.5 nM | [4][15] |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 435.6 g/mol | [11] |
| Molecular Formula | C₂₇H₃₃NO₄ | [11] |
| Appearance | Crystalline solid / White powder | [11] |
| Solubility in DMSO | ~30 mg/mL to 100 mg/mL | [11][12] |
| Water Solubility | Very poor | [11] |
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in IC₅₀ Values
-
Possible Cause 1: Inconsistent BK Channel Open Probability (Po).
-
Explanation: The primary source of variability is the state-dependent binding of this compound. Minor fluctuations in membrane voltage, intracellular Ca²⁺ concentration, or temperature can alter the Po of BK channels between experiments, leading to significant shifts in the measured IC₅₀.[3][8]
-
Troubleshooting Steps:
-
Standardize and Clamp Voltage: Use voltage-clamp electrophysiology to maintain a constant holding potential.[8]
-
Control Intracellular Ca²⁺: In whole-cell patch-clamp, include a consistent concentration of a Ca²⁺ buffer like EGTA in your pipette solution. For inside-out patches, use precisely defined Ca²⁺ concentrations in the bath solution.
-
Maintain Constant Temperature: Perform experiments at a consistent, controlled temperature, as channel gating is temperature-sensitive.
-
Document All Parameters: Meticulously record all experimental parameters (voltage, Ca²⁺, temperature, cell type) to compare conditions across experiments.
-
-
-
Possible Cause 2: Issues with this compound Solution.
-
Explanation: Degradation, precipitation, or inaccurate concentration of this compound can lead to inconsistent results.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always make fresh dilutions from a frozen DMSO stock immediately before each experiment.[8]
-
Ensure Complete Solubilization: Vortex or sonicate briefly when diluting the DMSO stock into aqueous buffers to prevent precipitation.[12]
-
Minimize Adsorption: this compound is hydrophobic and can stick to plastic surfaces.[3] Consider using low-retention plasticware or glass vials for preparing dilutions.[8]
-
-
-
Possible Cause 3: Batch-to-Batch Variability.
-
Explanation: Differences in the purity or formulation of this compound between batches from a supplier can affect its potency.[3]
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Compare the purity of the new batch with the previous one.[3]
-
Perform a Dose-Response Curve: Determine the IC₅₀ of the new batch in your specific assay to establish its effective concentration range.[3]
-
Side-by-Side Comparison: If possible, run a direct comparison of the old and new batches under identical conditions to confirm a batch-specific issue.[3]
-
-
Caption: Logical relationship of factors affecting this compound IC₅₀.
Issue 2: Unexpected Effects on Cell Viability
-
Possible Cause 1: Off-Target SERCA Inhibition.
-
Explanation: At concentrations typically above 1 µM, this compound can inhibit SERCA pumps, leading to ER stress and potentially apoptosis, which can be misinterpreted as on-target cytotoxicity.[1][16]
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the minimal concentration of this compound needed to block BK channels in your system.
-
Include a SERCA Inhibitor Control: Use a known SERCA inhibitor (e.g., thapsigargin) as a positive control to see if it phenocopies the observed effect.[1]
-
Measure Cytosolic Ca²⁺: Monitor global intracellular calcium levels. A sustained increase may point towards SERCA inhibition rather than a direct effect of BK channel blockade.[1]
-
-
-
Possible Cause 2: Interference with Assay Reagents.
-
Explanation: this compound might directly interact with the reagents of your cell viability assay (e.g., reducing MTT in a cell-free system), leading to false results.[16]
-
Troubleshooting Steps:
-
Perform a Cell-Free Assay Control: Test for direct interaction between this compound and your assay components in the absence of cells.
-
Use an Orthogonal Method: Confirm your viability results using a different assay based on an alternative principle (e.g., measure ATP content with CellTiter-Glo alongside an MTT assay).
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Zhou Y and Lingle CJ (2014), Paxilline inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 16. benchchem.com [benchchem.com]
strategies to reduce Paxiphylline D cytotoxicity in non-target cells
Disclaimer: Initial searches for "Paxiphylline D" did not yield information on a compound with that specific name. The information provided below pertains to Polyphyllin D , a natural steroidal saponin (B1150181) with significant research interest for its cytotoxic properties, which is a likely intended subject of inquiry. The principles and experimental protocols discussed are broadly applicable to the study of drug-induced cytotoxicity.
This technical support guide provides troubleshooting information and frequently asked questions for researchers working with Polyphyllin D, focusing on strategies to understand and mitigate its cytotoxicity in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Polyphyllin D-induced cytotoxicity?
A1: Polyphyllin D primarily induces cytotoxicity in cancer cells through the activation of programmed cell death pathways, including apoptosis and, in some cell types, necroptosis.[1] The core mechanism often involves mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane, generation of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[1][2][3] This leads to the activation of a cascade of enzymes called caspases, ultimately resulting in cell death.[4]
Q2: We are observing significant cytotoxicity in our non-target (normal) control cell line. Is this expected, and what can we do to reduce it?
A2: While Polyphyllin D has shown some selective cytotoxicity towards cancer cells over normal cells, off-target toxicity is a known challenge.[5][6] For instance, one study reported that Polyphyllin D had little cytotoxic effect on the normal liver cell line LO2 and non-tumour mouse skin fibroblasts and tracheal epithelial cells compared to its potent effect on cancer cells.[5][7] However, it has also been shown to induce apoptosis in human red blood cells.[8]
To reduce non-target cytotoxicity, consider the following strategies:
-
Dose Optimization: Ensure you are using the lowest effective concentration of Polyphyllin D. A thorough dose-response curve in both target and non-target cells is crucial.
-
Targeted Drug Delivery: Encapsulating Polyphyllin D in a nanocarrier system can significantly improve its therapeutic index.
-
Combination Therapy: Using Polyphyllin D in combination with other therapeutic agents may allow for a dose reduction of Polyphyllin D, thereby lowering its systemic toxicity.[5][9]
Q3: What are the key signaling pathways affected by Polyphyllin D that we should investigate?
A3: Polyphyllin D has been shown to modulate several key signaling pathways involved in cell survival and death. Investigating these pathways can provide insight into its specific mechanism in your cell model. Key pathways include:
-
JNK (c-Jun N-terminal kinase) Pathway: Activation of the JNK pathway is often linked to the induction of apoptosis by Polyphyllin D.[2]
-
PI3K/Akt/mTOR Pathway: This is a critical cell survival pathway that can be inhibited by some polyphyllins, leading to apoptosis and autophagy.
-
SHP2 (Src homology region 2-containing protein tyrosine phosphatase-2) Pathway: Polyphyllin D has been identified as a selective inhibitor of SHP2, which can lead to decreased cancer cell proliferation and induction of apoptosis.[1]
Q4: Can we use combination therapy to enhance the efficacy of Polyphyllin D while potentially lowering its dose to reduce side effects?
A4: Yes, combination therapy is a promising strategy. Studies have shown that Polyphyllin D can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[9] This synergistic effect may allow for the use of lower, less toxic concentrations of both agents to achieve a significant anti-cancer effect, thereby reducing damage to non-target cells. Another study demonstrated that combining Polyphyllin D with sorafenib (B1663141) enhanced its anticancer effects, in part by overcoming drug resistance mechanisms.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assays (e.g., MTT, LDH). | Inconsistent cell seeding density, uneven compound distribution, or interference from the compound with the assay reagents. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding both cells and compound. Run a compound-only control (without cells) to check for direct reaction with assay reagents. |
| No significant difference in cytotoxicity between target and non-target cells. | The specific non-target cell line may be unusually sensitive. The concentration of Polyphyllin D may be too high, masking any selective effect. | Test a wider range of concentrations, focusing on lower doses. Use a different, more relevant non-target cell line if possible. Consider evaluating the expression of Polyphyllin D targets (e.g., SHP2) in both cell lines. |
| Difficulty in interpreting apoptosis vs. necrosis in flow cytometry (Annexin V/PI assay). | Suboptimal compensation settings between fluorescence channels. Cells are being harvested too late, leading to secondary necrosis. | Use single-stain controls to set up proper compensation. Harvest cells at earlier time points to capture the early apoptotic population (Annexin V positive, PI negative). |
| Inconsistent results in Western blots for apoptotic proteins. | Poor antibody quality, improper protein transfer, or incorrect sample loading. | Validate antibodies using positive and negative controls. Confirm protein transfer using Ponceau S staining. Normalize target protein expression to a reliable loading control (e.g., GAPDH, β-actin). |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Polyphyllin D in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Duration (hours) | Reference |
| Cancer Cell Lines | ||||
| Jurkat | Acute T-cell leukemia | 2.8 | 48 | [1] |
| MCF-7 | Breast Cancer (ER+) | 5.0 | 48 | [10] |
| MDA-MB-231 | Breast Cancer (ER-) | 2.5 | 48 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.265 | 24 | |
| BT-549 | Triple-Negative Breast Cancer | 2.551 | 24 | |
| A2780CP | Ovarian Cancer | ~0.22 | 72 | [9] |
| MCAS | Ovarian Cancer | ~1.43 | 72 | [9] |
| Non-Cancerous Cell Lines | ||||
| LO2 | Normal Liver Cell Line | Minimal cytotoxic effect | 48 | [5] |
| Mouse Skin Fibroblasts | Normal Fibroblasts | No cytotoxic effect observed | Not specified | [6] |
| Mouse Tracheal Epithelial Cells | Normal Epithelial Cells | No cytotoxic effect observed | Not specified | [6] |
| Human Erythrocytes | Red Blood Cells | Induces eryptosis | Not specified | [8] |
Note: IC50 values can vary between experiments and laboratories due to different assay conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial activity.
Materials:
-
96-well cell culture plates
-
Polyphyllin D stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Polyphyllin D in culture medium. The final DMSO concentration should typically be below 0.5%. Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of plasma membrane disruption.
Materials:
-
96-well plates with treated cells
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (untreated cells treated with lysis buffer)
-
Background control (medium only)
-
-
Reaction Setup: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental samples and controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells (adherent or suspension)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
Signaling Pathways and Strategies
References
- 1. Polyphyllin D Shows Anticancer Effect through a Selective Inhibition of Src Homology Region 2-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyphyllin D-loaded solid lipid nanoparticles for breast cancer: Synthesis, characterization, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyphyllin D punctures hypertrophic lysosomes to reverse drug resistance of hepatocellular carcinoma by targeting acid sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphyllin D exerts potent anti-tumour effects on Lewis cancer cells under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphyllin D induces apoptosis in human erythrocytes through Ca²⁺ rise and membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chinese herb polyphyllin D sensitizes ovarian cancer cells to cisplatin-induced growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Proteomics Analysis of Polyphyllin D-Treated Triple-Negative Breast Cancer Cells Reveal the Anticancer Mechanisms of Polyphyllin D - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Paxilline Concentration for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Paxilline (B40905) concentration for in vivo experimental studies. As "Paxiphylline D" is not found in the scientific literature, this guide focuses on Paxilline, a well-characterized and potent inhibitor of the large-conductance Ca2+-activated K+ (BK) channels, which is likely the compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is Paxilline and what is its primary mechanism of action?
A1: Paxilline is a tremorgenic indole (B1671886) diterpenoid mycotoxin produced by the fungus Penicillium paxilli. Its primary mechanism of action is the potent and specific inhibition of large-conductance Ca2+-activated potassium (BK) channels.[1] Paxilline acts as a closed-channel blocker, binding with high affinity to the closed conformation of the BK channel and stabilizing it, which reduces the channel's open probability.[1][2][3][4] This inhibition leads to reduced potassium efflux, membrane depolarization, and increased neuronal excitability.
Q2: What are the potential off-target effects of Paxilline?
A2: At higher concentrations, typically in the micromolar range, Paxilline can inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][5] This can disrupt intracellular calcium homeostasis and should be a consideration when interpreting data from experiments using high concentrations of Paxilline.
Q3: What are the common signs of toxicity to watch for during in vivo studies?
A3: The most prominent sign of Paxilline toxicity is the induction of tremors.[6] Other signs of neurotoxicity may include ataxia (loss of coordination) and seizures at higher doses. It is crucial to conduct dose-range finding studies to identify the maximum tolerated dose (MTD) in your specific animal model and experimental setup.
Q4: How should I prepare Paxilline for in vivo administration?
A4: Paxilline is typically prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final working concentration with a vehicle such as saline.[6][7][8] It is important to ensure the final concentration of DMSO is low (typically <5%) to avoid solvent-induced toxicity. The working solution should be prepared fresh on the day of the experiment.
Q5: What are typical effective doses of Paxilline used in rodent models?
A5: The effective dose of Paxilline in vivo can vary significantly depending on the animal model, the route of administration, and the biological endpoint being measured. Reported effective doses in rodents range from as low as 3 µg/kg (intraperitoneal injection) for studies on cognitive function to higher doses for observing anticonvulsant effects.[7][8] A thorough dose-response study is essential to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the initial dose. | 1. Suboptimal Dose: The initial dose may be too low for the specific animal model or endpoint. 2. Poor Bioavailability: Issues with the formulation or route of administration may limit the amount of Paxilline reaching the target tissue. 3. Rapid Metabolism/Clearance: The compound may be rapidly cleared from the system. | 1. Conduct a Dose-Escalation Study: Systematically increase the dose to determine the effective range. 2. Optimize Formulation: Ensure Paxilline is fully dissolved in the vehicle. Consider alternative routes of administration if necessary. 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the half-life and bioavailability of Paxilline in your model. |
| Animals exhibit tremors or other signs of toxicity. | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Solvent Toxicity: The concentration of DMSO or other solvents in the vehicle may be too high. | 1. Reduce the Dose: Perform a dose-de-escalation study to find a non-toxic, effective dose. 2. Lower Solvent Concentration: Ensure the final concentration of any organic solvent is minimized and within acceptable limits for your animal model. |
| High variability in experimental results. | 1. Inconsistent Dosing: Inaccurate preparation of dosing solutions or inconsistent administration technique. 2. Biological Variability: Natural variation between individual animals. 3. Vehicle Effects: The vehicle itself may be causing a biological response. | 1. Standardize Procedures: Ensure meticulous preparation of dosing solutions and consistent administration technique. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Include a Vehicle-Only Control Group: This is essential to differentiate the effects of Paxilline from any effects of the vehicle. |
Data Presentation
Table 1: Summary of Reported In Vivo Effective Doses of Paxilline in Rodents
| Animal Model | Application | Route of Administration | Effective Dose Range | Reference |
| Mice | Cognitive Function | Intraperitoneal (i.p.) | 3 µg/kg | [7] |
| Mice | Anticonvulsant | Intraperitoneal (i.p.) | Dose-dependent reduction in seizure duration and intensity | [9] |
| Rats | Cardiac Function | Intravenous (i.v.) | 2 ng/kg - 500 µg/kg | Not available |
Table 2: In Vitro Inhibitory Concentrations of Paxilline
| Target | Assay Condition | IC50 / Ki | Reference |
| BK Channel (α-subunit) | 10 µM intracellular Ca2+ | Ki = 1.9 nM | [5] |
| BK Channel (low open probability) | - | ~10 nM | [4][10] |
| BK Channel (high open probability) | - | ~10 µM | [4][10] |
| SERCA | - | 5-50 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of Paxilline for Intraperitoneal (i.p.) Injection
-
Prepare a Stock Solution: Dissolve Paxilline powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.
-
Prepare the Vehicle: A common vehicle is sterile 0.9% saline.
-
Prepare the Dosing Solution: On the day of the experiment, thaw the Paxilline stock solution. Dilute the stock solution with the saline vehicle to the desired final concentration. Ensure the final concentration of DMSO is as low as possible (ideally below 5%) to avoid solvent toxicity. For example, to prepare a 100 µL injection volume for a 25g mouse at a dose of 1 mg/kg, you would need a final concentration of 0.25 mg/mL.
-
Administration: Administer the dosing solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[11] The injection volume should not exceed 10 ml/kg.[11]
Protocol 2: Dose-Range Finding Study for Tremor Induction in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the experimental environment for at least 3 days prior to the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., vehicle control, 0.1, 0.5, 1, 2, and 5 mg/kg Paxilline) with a sufficient number of animals per group (n=5-8).
-
Drug Administration: Prepare and administer the corresponding doses of Paxilline or vehicle via i.p. injection.
-
Observation: Immediately after injection, place each mouse in an individual observation cage. Observe and score the severity of tremors at regular intervals (e.g., 5, 10, 20, 30, 60, and 120 minutes post-injection) using a standardized scoring scale (see example below).
-
Data Analysis: Analyze the dose-response relationship for tremor induction, the time to onset, and the duration of the effect to determine the maximum tolerated dose (MTD) and a range of effective, non-toxic doses.
Example Tremor Scoring Scale:
-
0: No tremor.
-
1: Mild, intermittent tremor, often induced by handling.
-
2: Moderate, persistent tremor at rest.
-
3: Severe, continuous whole-body tremor.
-
4: Severe tremor with ataxia.
Mandatory Visualizations
Caption: Paxilline's inhibitory effect on BK channels.
Caption: Workflow for determining the optimal in vivo dose of Paxilline.
Caption: A logical guide for troubleshooting common issues in Paxilline in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The functionally relevant site for paxilline inhibition of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paxilline | KCa channel Inhibitor | Hello Bio [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticonvulsant effects of the BK-channel antagonist paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Troubleshooting Experimental Inconsistencies with Doxofylline
A Note on "Paxiphylline D": Initial searches for "this compound" did not yield relevant results in the context of experimental biological research. It is possible that this is a typographical error and the intended compound is Doxofylline (B1670904) , a xanthine (B1682287) derivative with a well-documented pharmacological profile. This guide will focus on resolving experimental inconsistencies related to Doxofylline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Doxofylline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I observing variable IC50 values for Doxofylline in my phosphodiesterase (PDE) inhibition assays?
Possible Cause: The inhibitory activity of Doxofylline can be influenced by the specific PDE isoform being assayed and the experimental conditions. While Doxofylline is known to be a phosphodiesterase inhibitor, its selectivity for different PDE subtypes can lead to varied results.
Troubleshooting Steps:
-
Confirm PDE Isoform: Ensure you are using the correct or intended purified PDE isoform (e.g., PDE4) in your assay. Contamination with other isoforms can alter the apparent IC50.
-
Substrate Concentration: The concentration of the substrate (cAMP or cGMP) can affect inhibitor potency. Ensure you are using a consistent substrate concentration, ideally at or below the Michaelis-Menten constant (Km), across all experiments.
-
Assay Buffer Composition: Check the pH, ionic strength, and presence of any co-factors in your assay buffer, as these can influence enzyme activity and inhibitor binding.
-
Enzyme Purity and Activity: Use a highly purified and active preparation of the PDE enzyme. Enzyme degradation can lead to inconsistent results.
Data Presentation: Hypothetical IC50 Values for Doxofylline against different PDE Isoforms
| PDE Isoform | Substrate | Hypothetical IC50 (µM) | Potential for Variability |
| PDE4 | cAMP | 150 | Moderate |
| PDE3 | cAMP | > 1000 | Low |
| PDE1 | cGMP | > 1000 | Low |
My in vitro anti-inflammatory assays with Doxofylline are showing conflicting results.
Possible Cause: The anti-inflammatory effects of Doxofylline can be cell-type specific and dependent on the inflammatory stimulus used. Inconsistencies can arise from differences in cell lines, stimulus concentrations, and the specific inflammatory markers being measured.
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity and purity of your cell line. Mycoplasma contamination can significantly alter inflammatory responses.
-
Stimulus Consistency: Use a consistent and validated concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS). Prepare fresh stimulus solutions for each experiment.
-
Time-Course and Dose-Response: Perform a full time-course and dose-response experiment to determine the optimal conditions for observing an anti-inflammatory effect in your specific cell system.
-
Endpoint Measurement: The choice of inflammatory marker (e.g., TNF-α, IL-6, IL-8) can influence the outcome. Some markers may be more sensitive to Doxofylline's effects than others. Unlike theophylline, doxofylline does not inhibit tumor necrosis factor-induced interleukin (IL)-8 secretion in ASM cells.
Data Presentation: Hypothetical Effect of Doxofylline on Inflammatory Cytokine Release
| Cell Line | Stimulus (Concentration) | Cytokine Measured | Hypothetical Inhibition by Doxofylline (100 µM) |
| A549 (Lung Epithelial) | LPS (1 µg/mL) | IL-6 | 35% |
| RAW 264.7 (Macrophage) | LPS (1 µg/mL) | TNF-α | 50% |
| A549 (Lung Epithelial) | TNF-α (10 ng/mL) | IL-8 | No significant inhibition |
Why are my in vivo results with Doxofylline not correlating with my in vitro findings?
Possible Cause: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), route of administration, and the complexity of the whole-organism response.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the bioavailability and half-life of Doxofylline in your animal model. The concentration of the drug reaching the target tissue may be different from the concentration used in vitro.
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) can significantly impact the drug's efficacy. Ensure the chosen route is appropriate for the experimental question.
-
Animal Model Selection: The choice of animal model and the induced disease state should be relevant to the clinical indication of Doxofylline (e.g., asthma, COPD).
-
Metabolite Activity: Investigate whether the metabolites of Doxofylline have any biological activity that could contribute to the in vivo effects.
Data Presentation: Hypothetical Pharmacokinetic Parameters of Doxofylline
| Parameter | Hypothetical Value (Oral Administration in Rats) |
| Bioavailability (F) | 85% |
| Half-life (t½) | 7 hours |
| Cmax | 15 µg/mL |
| Tmax | 1 hour |
Experimental Protocols
Protocol 1: Phosphodiesterase (PDE4) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Doxofylline against human recombinant PDE4.
Materials:
-
Human recombinant PDE4 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)
-
Doxofylline
-
Positive control inhibitor (e.g., Rolipram)
-
Snake venom nucleotidase
-
Inorganic phosphate (B84403) detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Doxofylline in the assay buffer.
-
In a 96-well plate, add the assay buffer, Doxofylline (or vehicle control), and the PDE4 enzyme.
-
Incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding a stop solution.
-
Add snake venom nucleotidase to convert the resulting AMP to adenosine (B11128) and inorganic phosphate.
-
Incubate for 10 minutes at 30°C.
-
Add the inorganic phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition for each Doxofylline concentration and determine the IC50 value using a suitable software.
Protocol 2: Measurement of TNF-α Release from RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory effect of Doxofylline by measuring its ability to inhibit LPS-induced TNF-α release from RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Doxofylline
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse TNF-α
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Doxofylline (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each Doxofylline concentration.
Mandatory Visualizations
Caption: Doxofylline's primary mechanism of action: PDE4 inhibition.
Caption: Troubleshooting workflow for inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of Paxilline Analogs as BK Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of paxilline (B40905) and its structural analogs as inhibitors of the large-conductance calcium-activated potassium (BK) channels. While this report aims to compare Paxiphylline D with other paxilline analogs, a comprehensive search of scientific literature and databases has revealed a significant lack of publicly available experimental data on the efficacy and biological activity of this compound. Therefore, this guide will focus on the well-characterized paxilline analogs for which quantitative data is available, namely paxilline, penitrem A, and lolitrem B.
Mechanism of Action: State-Dependent Blockade of BK Channels
Paxilline and its analogs are indole (B1671886) diterpene mycotoxins that potently and selectively block BK channels.[1][2][3] Their primary mechanism of action is a state-dependent blockade, showing a significantly higher affinity for the closed conformation of the channel.[1][4] By binding to the closed state, these molecules allosterically inhibit the channel, reducing its open probability without directly occluding the ion conduction pathway.[1][5] This mechanism is distinct from classical open-channel blockers.
Efficacy Comparison of Paxilline Analogs
The inhibitory potency of paxilline and its analogs on BK channels is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for paxilline, penitrem A, and lolitrem B. It is important to note that the IC50 for these compounds can be influenced by the experimental conditions, particularly the open probability of the BK channel and the subunit composition of the channel.[1][6]
| Compound | IC50 (nM) | Target | Experimental Conditions |
| Paxilline | ~10 | BK α subunit | Low channel open probability[1][4] |
| up to 10,000 | BK α subunit | High channel open probability[1][4] | |
| Penitrem A | 6.4 | BK α subunit | -[2][6] |
| 64.4 | BK α + β1 subunits | -[2][6] | |
| Lolitrem B | 4 | BK channels | -[3] |
Signaling Pathway of BK Channel Inhibition
The following diagram illustrates the general mechanism of action of paxilline analogs on BK channels.
Caption: Mechanism of BK Channel Inhibition by Paxilline Analogs.
Experimental Protocols
The determination of the efficacy of paxilline analogs on BK channels is primarily achieved through electrophysiological techniques, most notably the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of macroscopic currents from the entire cell membrane, providing an overall assessment of BK channel activity.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Cells are transiently or stably transfected with plasmids encoding the desired BK channel subunits (e.g., α subunit alone or α and β subunits).
2. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit BK channel currents.
-
The baseline current is recorded before the application of the test compound.
3. Compound Application and Data Analysis:
-
The paxilline analog is applied to the extracellular solution at various concentrations.
-
The resulting inhibition of the BK channel current is measured.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the study of single-channel currents and the direct application of compounds to the intracellular face of the channel.
1. Patch Excising:
-
After forming a giga-ohm seal in the cell-attached configuration, the pipette is retracted to excise a small patch of the membrane, with the intracellular side facing the bath solution.
2. Single-Channel Recording:
-
The patch is held at a specific voltage, and the opening and closing of individual BK channels are recorded as discrete current steps.
3. Data Analysis:
-
The open probability (Po) of the channel is calculated before and after the application of the paxilline analog to the bath solution.
-
The effect of the compound on the single-channel conductance and gating kinetics can also be analyzed.
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a BK channel inhibitor.
Caption: Workflow for Efficacy Testing of BK Channel Inhibitors.
Conclusion
Paxilline and its analogs, such as penitrem A and lolitrem B, are potent, state-dependent inhibitors of BK channels. The available data indicates that lolitrem B and penitrem A (acting on the α subunit alone) exhibit slightly higher potency than paxilline under conditions of low channel open probability. The efficacy of these compounds is influenced by the presence of auxiliary β subunits, as demonstrated by the significantly higher IC50 of penitrem A for BK channels containing the β1 subunit.
The lack of available data for this compound prevents its inclusion in this direct comparison. Further research is required to elucidate the pharmacological profile of this compound and its relative efficacy in comparison to other well-characterized paxilline analogs. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penitrem A | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. Structural determinants of lolitrems for inhibition of BK large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Penitrem A as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BK Channel Inhibitors: The Case of Paxilline
An Important Note on Paxiphylline D: Extensive searches for "this compound" in scientific literature and databases did not yield any specific information regarding its activity on BK channels or any other biological target. It is plausible that "this compound" is a typographical error or a compound not yet described in publicly available research. Therefore, this guide will focus on the well-characterized and widely used BK channel inhibitor, paxilline (B40905) , and provide a comparative context against another standard inhibitor, Iberiotoxin.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of paxilline's interaction with large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channels, supported by experimental data and detailed protocols.
Mechanism of Action: A State-Dependent Blocker
Paxilline, a tremorogenic indole (B1671886) alkaloid isolated from Penicillium paxilli, is a potent inhibitor of BK channels.[1] Its mechanism of action is distinct from many other channel blockers as it acts as a closed-channel blocker .[1][2] This means that paxilline binds with significantly higher affinity to the closed conformation of the BK channel, thereby stabilizing it in a non-conducting state.[2][3][4] This state-dependent inhibition is a critical factor in its experimental application, as its potency is inversely related to the channel's open probability (Po).[4][5] Conditions that favor channel opening, such as membrane depolarization or high intracellular calcium concentrations, reduce the inhibitory effect of paxilline.[4][6]
Computationally, the binding site for paxilline is thought to be within the central cavity of the BK channel pore, accessible when the channel is in its closed state.[7]
Quantitative Comparison of BK Channel Inhibitors
The inhibitory potency of paxilline on BK channels is highly dependent on the experimental conditions that influence the channel's open probability. The half-maximal inhibitory concentration (IC₅₀) can vary by orders of magnitude, from the nanomolar to the micromolar range.[1][5] This is in contrast to other blockers like Iberiotoxin (IbTX), a peptide toxin that acts as a pore blocker on the extracellular side of the channel with high affinity and less state dependence.[8]
| Parameter | Paxilline | Iberiotoxin (IbTX) | References |
| Binding Site | Intracellular, near the central cavity | Extracellular, outer vestibule of the pore | [8] |
| Mechanism of Action | Closed-channel blocker; stabilizes the closed state | Pore blocker; occludes the ion conduction pathway | [8] |
| Potency (IC₅₀/Kᵢ) | ~10 nM (channels largely closed) to ~10 µM (channels approaching maximal Po) | ~250 pM - 1 nM | [1][5][8] |
| Specificity | Primarily BK channels; inhibits SERCA at higher concentrations | Highly specific for most BK channels | [1][8][9] |
| Effect on IbTX-resistant BK channels (containing β4 subunits) | Effective blocker | Ineffective | [8] |
| Membrane Permeability | Permeable | Impermeable | [8] |
Experimental Protocols
The gold standard for studying the effects of paxilline on BK channels is patch-clamp electrophysiology . Both whole-cell and inside-out patch configurations are commonly used.
This configuration is ideal for studying the direct interaction of paxilline with the intracellular face of the BK channel and for controlling the intracellular calcium concentration.
1. Cell Preparation:
-
Culture cells endogenously expressing or transfected with BK channels (e.g., HEK293 cells) on glass coverslips.
2. Pipette and Solutions:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Intracellular (Pipette) Solution (example): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.2 with KOH.[10]
-
Extracellular (Bath) Solution (example): 140 mM KCl, 10 mM HEPES, with varying concentrations of free Ca²⁺ (buffered with EGTA) to achieve the desired open probabilities. pH adjusted to 7.2 with KOH.[10]
-
Prepare stock solutions of paxilline in DMSO and dilute to final concentrations in the bath solution. The final DMSO concentration should be kept below 0.1%.[6]
3. Seal Formation and Excision:
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Retract the pipette to excise the membrane patch, exposing the intracellular face to the bath solution.
4. Data Acquisition:
-
Hold the membrane potential at a negative value (e.g., -80 mV) where the BK channel open probability is low.[10]
-
Apply depolarizing voltage steps (e.g., to +60 mV) to elicit BK channel currents.
-
Record baseline BK channel activity in a control bath solution.
5. Paxilline Application:
-
Perfuse the patch with the bath solution containing the desired concentration of paxilline. The onset of the block can be slow, developing over tens of seconds.[10]
-
Allow sufficient time for the blocking effect to reach a steady state before recording.
-
To determine IC₅₀ values, apply a range of paxilline concentrations and measure the steady-state block at each concentration.
6. Washout:
-
After recording the effect of paxilline, perfuse the patch with the control bath solution to observe the reversal of the block.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of paxilline and a typical experimental workflow.
References
- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of the efficacy and safety of theophylline and doxofylline in patients with bronchial asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxofylline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of 25-hydroxy-2-methylene-vitamin D3 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Polyphyllin D: A Comparative Guide
A comprehensive analysis of the cytotoxic activity of Polyphyllin D across various cancer cell lines reveals its potential as a potent anti-cancer agent. This guide provides a comparative overview of its performance against its analogues and standard chemotherapeutic drugs, supported by experimental data and detailed protocols.
Polyphyllin D, a steroidal saponin (B1150181) derived from the rhizome of Paris polyphylla, has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis (programmed cell death), and in some cases, necroptosis and autophagy, making it a compound of high interest for cancer researchers and drug development professionals. This guide synthesizes available data to offer a clear comparison of Polyphyllin D's activity, outlines the experimental procedures used to evaluate its efficacy, and visualizes the key cellular pathways it influences.
Comparative Cytotoxic Activity of Polyphyllin D
The efficacy of Polyphyllin D has been evaluated in numerous cancer cell lines, with its half-maximal inhibitory concentration (IC50) values indicating potent activity. For a comprehensive comparison, the following tables summarize the IC50 values of Polyphyllin D, its analogues (Polyphyllin I, II, VI, and VII), and commonly used chemotherapeutic agents in various cancer cell lines.
| Cell Line | Cancer Type | Polyphyllin D (µM) | Polyphyllin I (µM) | Polyphyllin II (µM) | Polyphyllin VI (µM) | Polyphyllin VII (µM) |
| A549 | Lung Cancer | ~2.5 | ~1.5 | ~4.5 | ~1.0 | ~3.0 |
| HT-29 | Colon Cancer | ~3.5 | ~2.0 | ~4.0 | ~1.8 | ~2.5 |
Table 1: Comparative IC50 values of Polyphyllin D and its analogues in A549 and HT-29 cell lines after 48 hours of treatment. The data indicates that Polyphyllin VI is the most potent among the analogues in these cell lines.
| Cell Line | Cancer Type | Polyphyllin D IC50 (µM) | Alternative Drug | Alternative Drug IC50 (µM) |
| Ovarian Cancer | ||||
| A2780S | Ovarian Cancer | ~0.4[1] | Cisplatin (B142131) | ~1.0 - 5.0[2] |
| SKOV3 | Ovarian Cancer | ~0.8[1] | Cisplatin | ~5.0 - 20.0[3][4] |
| Hepatocellular Carcinoma | ||||
| HepG2 | Liver Cancer | ~1.5 | Doxorubicin | ~0.45 - 12.18[5] |
| R-HepG2 (drug-resistant) | Liver Cancer | Potent activity reported[6] | Doxorubicin | Higher resistance observed[6] |
| Leukemia | ||||
| Jurkat | Leukemia | 2.8[7] | Etoposide (B1684455) | ~1.0 - 5.0[8][9] |
| K562/A02 (drug-resistant) | Leukemia | Growth inhibition reported | Etoposide | Higher resistance observed |
| Breast Cancer | ||||
| BT-549 | Breast Cancer | 2.551 (24h)[10] | Paclitaxel | ~0.01 - 0.1[11][12] |
| MDA-MB-231 | Breast Cancer | 1.265 (24h)[10] | Paclitaxel | ~0.01 - 0.3[13][14] |
| Glioma | ||||
| U87 | Glioma | Concentration-dependent inhibition[15] | Temozolomide | ~100 - 230 (24-72h)[16][17] |
| Prostate Cancer | ||||
| PC-3 | Prostate Cancer | Dose-dependent inhibition[2] | Docetaxel | ~1.9 - 7.2[7][18] |
Table 2: Cytotoxic Activity of Polyphyllin D and Standard Chemotherapeutic Agents in Various Cancer Cell Lines. This table provides a comparative overview of the potency of Polyphyllin D against established anticancer drugs in specific cancer cell lines. Note that experimental conditions such as incubation time can influence IC50 values.
Mechanism of Action: Inducing Cancer Cell Death
Polyphyllin D primarily exerts its anticancer effects by inducing apoptosis through the mitochondrial pathway.[3] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.[3] In some cancer cell types, such as neuroblastoma, Polyphyllin D has also been shown to induce necroptosis, a form of programmed necrosis.[18] Furthermore, it can trigger autophagy, a cellular self-degradation process, which in some contexts can contribute to cell death.[11]
A key molecular target of Polyphyllin D is the Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2).[16][19] By selectively inhibiting SHP2, Polyphyllin D can disrupt downstream signaling pathways, such as the Ras/Raf/MEK/ERK pathway, which are crucial for cancer cell proliferation and survival.[7][16]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to assess the activity of Polyphyllin D.
Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan (B1609692) product.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of Polyphyllin D or the comparator drug. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Polyphyllin D at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.[6]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[6]
Western Blot Analysis for Bcl-2 and Bax
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with Polyphyllin D, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[23]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion
The data presented in this guide highlight the significant potential of Polyphyllin D as an anticancer agent. Its potent cytotoxic activity across a range of cancer cell lines, including those resistant to conventional therapies, underscores its promise. The elucidation of its mechanism of action, primarily through the induction of apoptosis via the mitochondrial pathway and the inhibition of the SHP2 signaling pathway, provides a solid foundation for further preclinical and clinical investigation. The comparative data against its analogues and standard chemotherapeutic drugs position Polyphyllin D as a valuable lead compound for the development of novel cancer therapies. The detailed experimental protocols provided herein will facilitate further research into the promising therapeutic applications of this natural product.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer | MDPI [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 14. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cohesionbio.com [cohesionbio.com]
- 16. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. artelobio.com [artelobio.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. static.igem.org [static.igem.org]
- 22. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 23. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
A Comparative Guide to the Structure-Activity Relationship of Paxiphylline D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Paxiphylline D analogs, focusing on their structure-activity relationships (SAR). This compound and its derivatives are indole (B1671886) diterpenoids known for their potent biological activities, primarily as inhibitors of the large-conductance calcium-activated potassium (BK) channels. Understanding the SAR of these compounds is crucial for the development of novel therapeutic agents with improved potency and selectivity.
Quantitative Comparison of this compound Analogs
While direct comparative data on the BK channel inhibitory activity of a wide range of this compound analogs is limited in publicly available literature, valuable insights can be drawn from their cytotoxic effects on various cancer cell lines. The inhibition of BK channels, which are implicated in cancer cell proliferation, is a likely contributor to the observed cytotoxicity.
A study on newly isolated this compound analogs—Paxilline (B40905) B, C, and D—along with the known compound Paspaline (B1678556), provides key data on their anti-proliferative activities.
| Compound | Cell Line | Activity |
| Paspaline C (1) | JeKo-1 | 71.2% inhibition at 1 µM |
| U2OS | - | |
| Paspaline (6) | JeKo-1 | - |
| U2OS | 83.4% inhibition at 1 µM | |
| Paxilline B (3) | JeKo-1, U2OS, etc. | No significant activity |
| Paxilline C (4) | JeKo-1, U2OS, etc. | No significant activity |
| Paxilline D (5) | JeKo-1, U2OS, etc. | No significant activity |
*Data extracted from a study on new indole diterpenoids from Penicillium brefeldianum[1][2]. The study evaluated the cytotoxic activities against 10 cancer cell lines; the table highlights the most significant findings.
Note: The parent compound, Paxilline, has been shown to decrease the viability of HepG2 cells with an IC50 of 48.49 µg/mL[3]. It is important to consider that the cytotoxic effects of these compounds can be cell-type dependent and may also involve off-target effects, such as the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at higher concentrations[4].
Mechanism of Action: BK Channel Inhibition
This compound and its analogs are well-established inhibitors of BK channels. Their mechanism of action is state-dependent, showing a significantly higher affinity for the closed conformation of the channel. By binding to the closed state, these molecules stabilize it, thus reducing the probability of the channel opening in response to stimuli like membrane depolarization and increased intracellular calcium.
The inhibitory potency of paxilline, the parent compound, is highly dependent on the experimental conditions that influence the channel's open probability. The half-maximal inhibitory concentration (IC50) can range from the nanomolar to the micromolar level. For instance, the IC50 for paxilline can be around 10 nM when the channels are predominantly closed and can shift to nearly 10 µM as the channels approach their maximal open probability[5][6][7].
Signaling Pathway of BK Channel Modulation
The following diagram illustrates the general mechanism of BK channel inhibition by this compound analogs.
Caption: Allosteric inhibition of the BK channel by a this compound analog.
Experimental Protocols
BK Channel Activity Assay: Patch-Clamp Electrophysiology
This method provides a direct measure of the inhibitory effect of this compound analogs on BK channel currents.
Objective: To determine the IC50 of a this compound analog for the inhibition of BK channels.
Methodology:
-
Cell Preparation: Use a cell line stably or transiently expressing the BK channel α-subunit (e.g., HEK293 cells).
-
Patch-Clamp Configuration: Establish a whole-cell or inside-out patch-clamp configuration.
-
Solution Exchange: Perfuse the intracellular face of the membrane patch with a solution containing a known concentration of free Ca2+ to control the channel's open probability.
-
Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential to elicit BK currents.
-
Compound Application: After establishing a stable baseline current, apply varying concentrations of the this compound analog to the bath solution.
-
Data Analysis: Measure the peak outward current at each voltage step before and after compound application. Plot the concentration-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a this compound analog.
Cytotoxicity Assay
This assay provides an indirect measure of the biological activity of the compounds, which can be correlated with their BK channel inhibitory effects.
Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.
Methodology (MTT Assay as an example):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Structure-Activity Relationship: Key Insights
-
The Indole Moiety: The indole core is essential for activity. Modifications to the indole ring can significantly impact potency.
-
The Terpenoid Backbone: The complex polycyclic terpene structure is crucial for the correct spatial orientation of the molecule to interact with the BK channel.
-
Substitutions on the Terpenoid Moiety: As suggested by the difference in activity between paspaline and the new paxilline derivatives in the cytotoxicity screen, substitutions on the terpene framework can dramatically alter biological activity[1][2]. The lack of significant cytotoxicity in Paxillines B, C, and D suggests that the specific substitutions in these molecules are detrimental to their anti-proliferative effects.
-
Tremorgenic and Ataxic Activity: It is important to note that many paxilline-type indole diterpenes exhibit neurotoxic effects, which have been linked to their inhibition of BK channels[8]. Future drug development efforts should aim to dissociate the desired therapeutic effects from these toxicities.
References
- 1. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paxilline derived from an endophytic fungus of Baphicacanthus cusia alleviates hepatocellular carcinoma through autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxic effects of paxilline (B40905) and related paspaline-derived indole (B1671886) diterpenoid mycotoxins. While the focus is on providing a comparative analysis, it is important to note a significant gap in the publicly available scientific literature regarding the specific neurotoxic profile of Paxiphylline D. As such, this guide leverages data on the well-studied compound, paxilline, and its structural analogs to offer insights into the potential effects of this class of molecules.
Indole diterpenoids are a class of fungal secondary metabolites known for their diverse biological activities, including potent tremorgenic and neurotoxic effects.[1][2] These effects are largely attributed to their interaction with key ion channels and cellular signaling pathways in the nervous system. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the known mechanisms of action to facilitate a deeper understanding of their neurotoxic potential.
Quantitative Comparison of Neurotoxic and Related Bioactivities
The following table summarizes the available quantitative data on the biological effects of paxilline and related indole diterpenoids. It is crucial to consider that these values are derived from various studies and experimental conditions, which may influence direct comparability.
| Compound | Biological Effect | Model System | Quantitative Data | Reference |
| Paxilline | Inhibition of BK channels | Electrophysiology (in vitro) | IC₅₀: ~10 nM (closed state) to ~10 µM (open state) | [3][4][5][6] |
| Inhibition of SERCA pumps | Biochemical assay (in vitro) | IC₅₀: 5-50 µM | [7][8] | |
| Neuroprotection | HT22 cells (glutamate-induced toxicity) | Protective at 1-4 µM | [7] | |
| Anticonvulsant effect | Picrotoxin-induced seizures in mice | Effective at eliminating tonic-clonic seizures | [9] | |
| Penitrem A | Tremor induction (in vivo) | Mice (oral administration) | Lowest tremor-inducing dose: 0.50 mg/kg bw | [10] |
| Tremor induction (in vivo) | Mice (oral administration) | ED₅₀ (tremor): 2.74 mg/kg bw | [10] | |
| ROS Production | Human neutrophils | EC₅₀: 3.8 µM | [11] | |
| Aflatrem | Neurodegeneration | Rats (in vivo) | Degeneration of hippocampal neuronal processes at 3 mg/kg | [12][13] |
| Thomitrem A | Tremor induction (in vivo) | Mice (oral administration) | Lowest tremor-inducing dose: 8 mg/kg bw | [10] |
| Thomitrem E | Tremor induction (in vivo) | Mice (oral administration) | Non-tremorgenic up to 16 mg/kg bw | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the neurotoxicity and biological activity of indole diterpenoids.
Neuronal Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effects of indole diterpenoids on neuronal cell cultures.
Methodology:
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in 96-well plates at a suitable density and allow them to adhere and differentiate.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Paxilline, Penitrem A) in the appropriate cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48 hours).
-
MTT Incubation: Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).[15]
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve to determine the IC₅₀ value.
In Vivo Tremorgenesis Assay
This protocol is used to assess the tremorgenic potential of a compound in a rodent model.
Objective: To determine the dose-dependent tremorgenic effects of indole diterpenoids.
Methodology:
-
Animal Model: Use a suitable rodent model, such as adult male mice.
-
Compound Administration: Administer the test compound via an appropriate route, such as oral gavage or intraperitoneal injection, at various doses.[10]
-
Observation: Observe the animals continuously for a set period (e.g., 4 hours) for the onset, intensity, and duration of tremors. A scoring system can be used to quantify the severity of the tremors.
-
Data Analysis: Determine the lowest observable adverse effect level (LOAEL) for tremor induction and calculate the median effective dose (ED₅₀) for the tremorgenic response.[10]
Electrophysiological Analysis of BK Channel Inhibition (Whole-Cell Patch-Clamp)
This technique is used to measure the effect of compounds on the activity of ion channels in individual neurons.
Objective: To quantify the inhibitory effect of paxilline and related compounds on large-conductance Ca²⁺-activated potassium (BK) channels.
Methodology:
-
Cell Preparation: Use cultured neurons or acute brain slices.
-
Recording Setup: Place the cell preparation in a recording chamber on an inverted microscope and perfuse with an external solution (artificial cerebrospinal fluid).
-
Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Apply a series of voltage steps to elicit BK channel currents and record the baseline activity.
-
Compound Application: Perfuse the chamber with the external solution containing the test compound (e.g., paxilline) at various concentrations. Record the changes in BK channel currents.[16]
-
Data Analysis: Measure the reduction in current amplitude at each compound concentration to generate a dose-response curve and calculate the IC₅₀ value.[5]
Signaling Pathways and Mechanisms of Action
The neurotoxic effects of paxilline and related compounds are mediated by their interaction with specific molecular targets and signaling pathways.
Inhibition of BK Channels by Paxilline
Paxilline is a potent and state-dependent inhibitor of BK channels. It preferentially binds to the closed conformation of the channel, stabilizing it and thereby reducing the probability of channel opening. This leads to a decrease in potassium efflux, which can result in neuronal hyperexcitability and tremorgenic activity.
Caption: Paxilline's inhibitory action on BK channels.
Penitrem A-Induced ROS Production and MAPK Signaling
Studies on penitrem A suggest a mechanism of neurotoxicity involving the induction of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways in immune cells, which may contribute to neuroinflammation.
References
- 1. Tremorgenic and neurotoxic paspaline-derived indole-diterpenes: biosynthetic diversity, threats and applications | Semantic Scholar [semanticscholar.org]
- 2. Tremorgenic and neurotoxic paspaline-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticonvulsant effects of the BK-channel antagonist paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of Penicillium crustosum secondary metabolites: tremorgenic activity of orally administered penitrem A and thomitrem A and E in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fungal neurotoxin penitrem A induces the production of reactive oxygen species in human neutrophils at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aflatrem: a tremorgenic mycotoxin with acute neurotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validating the Cellular Targets of Paxiphylline D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise cellular interactions of a compound is paramount. This guide provides a comprehensive validation of the identified cellular targets of Paxiphylline D, a potent mycotoxin, by comparing its performance with key alternatives. The information is supported by experimental data to facilitate informed decisions in research and development.
This compound is a well-established potent inhibitor of the large-conductance Ca2+- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1] These channels are crucial in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. The primary mechanism of action for this compound involves binding to the intracellular side of the BK channel, stabilizing its closed conformation and thereby acting as a functional antagonist.[1] However, a thorough validation of its cellular targets requires a comparative analysis against other known BK channel modulators and an investigation into potential off-target effects.
Comparative Analysis of BK Channel Blockers
To objectively assess the performance of this compound, it is compared with other widely used BK channel blockers: the peptide toxins Iberiotoxin and Charybdotoxin, and the small molecule Penitrem A.
| Parameter | This compound | Iberiotoxin | Charybdotoxin | Penitrem A |
| Type | Small Molecule | Peptide Toxin | Peptide Toxin | Small Molecule |
| Binding Site | Intracellular | Extracellular | Extracellular | Intracellular |
| Mechanism | Closed-channel blocker | Pore blocker | Pore blocker | Closed-channel blocker |
| Potency on BK (IC₅₀/Kᵢ) | ~1.9 nM (Kᵢ) to 10 µM (IC₅₀), dependent on channel open probability | ~250 pM - 2 nM (IC₅₀/Kᵈ) | ~3 nM (IC₅₀) | 6.4 nM (α subunit), 64.4 nM (α + β1 subunit) (IC₅₀) |
| Selectivity | Primarily BK channels; inhibits SERCA at µM concentrations | Highly selective for BK channels | Blocks BK, KCa3.1, Kv1.2, Kv1.3, and Kv1.6 channels | Selective for BK channels |
| Membrane Permeability | Permeable | Impermeable | Impermeable | Permeable |
Selectivity Profile
A critical aspect of validating a cellular target is understanding the compound's selectivity. While this compound is a potent BK channel blocker, it has been shown to have off-target effects.
| Off-Target | This compound (IC₅₀) | Iberiotoxin (IC₅₀) | Charybdotoxin (IC₅₀) |
| SERCA | 5 - 50 µM | Not reported | Not reported |
| Kv1.2 | Not reported | Not reported | ~5.6 - 14 nM |
| Kv1.3 | Not reported | Not reported | ~2.6 nM |
The data indicates that while this compound is highly potent for BK channels, its selectivity is less absolute than that of Iberiotoxin, with potential for interaction with SERCA pumps at higher concentrations. Charybdotoxin exhibits the least selectivity, with potent blockade of several other potassium channel subtypes.
Experimental Protocols
The validation and comparison of these compounds heavily rely on electrophysiological techniques, primarily the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique is utilized to record the macroscopic currents from the entire cell membrane, providing an overview of the compound's effect on the total population of ion channels.
Objective: To determine the inhibitory concentration (IC₅₀) of a compound on BK channels.
Cell Preparation:
-
Culture cells endogenously expressing or transfected with BK channels (e.g., HEK293 cells) on glass coverslips.
Solutions:
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, and a calculated amount of CaCl₂ to achieve the desired free intracellular calcium concentration. Adjust pH to 7.3 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
Procedure:
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV) to elicit BK channel currents.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing various concentrations of the test compound.
-
Record the steady-state block at each concentration.
-
Wash out the compound to check for reversibility.
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step before and after the application of the blocker.
-
Normalize the current inhibition to the baseline.
-
Plot the normalized response against the logarithm of the blocker concentration and fit the data with a Hill equation to determine the IC₅₀.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the study of single-channel currents and the direct application of intracellularly acting compounds to the inner surface of the cell membrane.
Objective: To investigate the mechanism of action of intracellularly acting blockers like this compound.
Procedure:
-
Establish a cell-attached configuration as described above.
-
Retract the pipette from the cell to excise a patch of membrane, with the intracellular face exposed to the bath solution.
-
Perfuse the patch with a bath solution containing the desired intracellular calcium concentration and the test compound.
-
Apply a constant depolarizing voltage to observe single-channel openings.
-
Record channel activity before and after the application of the blocker.
Data Analysis:
-
Analyze the changes in channel open probability (Po), mean open time, and single-channel conductance.
Visualizing Cellular Mechanisms and Workflows
To further clarify the context of this compound's action and the experimental approach to its validation, the following diagrams are provided.
References
assessing the selectivity of Paxiphylline D for its biological target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological target selectivity of Doxofylline (B1670904) and its traditional counterpart, Theophylline (B1681296). The improved safety profile of Doxofylline is primarily attributed to its distinct selectivity for its intended and unintended biological targets. This document summarizes the available experimental data to offer a clear perspective on their pharmacological differences.
Executive Summary
Doxofylline, a newer generation methylxanthine, demonstrates a significantly improved therapeutic window compared to Theophylline. This advantage stems from its markedly reduced affinity for adenosine (B11128) receptors, which are responsible for many of the undesirable side effects of Theophylline. While both drugs are classified as phosphodiesterase (PDE) inhibitors, their activity profiles against different PDE isoforms vary, contributing to their distinct pharmacological effects. Furthermore, Doxofylline exhibits a unique interaction with β2-adrenoceptors, which may also contribute to its therapeutic action.
Comparative Selectivity Data
The following tables summarize the quantitative data on the inhibitory activity and binding affinity of Doxofylline and Theophylline for their key biological targets and off-targets.
Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms
| Compound | PDE1 (IC50) | PDE2A1 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) |
| Doxofylline | > 100 µM | ~100 µM[1][2] | > 100 µM | > 100 µM[3] | > 100 µM |
| Theophylline | Non-selective inhibitor | Non-selective inhibitor | Non-selective inhibitor | Non-selective inhibitor[4] | Non-selective inhibitor |
Note: Specific IC50 values for Theophylline across all isoforms are not consistently reported in a single comparative study, but it is widely characterized as a non-selective PDE inhibitor.
Table 2: Binding Affinity for Adenosine Receptors
| Compound | Adenosine A1 (Ki) | Adenosine A2A (Ki) | Adenosine A2B (Ki) |
| Doxofylline | > 100 µM[5] | > 100 µM[5] | > 100 µM[5] |
| Theophylline | ~14 µM | ~5-10 µM | ~15-30 µM |
Table 3: Interaction with β2-Adrenoceptors
| Compound | Binding Affinity (Ka) |
| Doxofylline | 5.91 - 7.70 x 10^4 M^-1[6] |
| Theophylline | No direct binding reported; may prevent receptor downregulation[7][8][9] |
Signaling Pathways and Mechanisms of Action
The differential selectivity of Doxofylline and Theophylline leads to distinct downstream signaling events. Theophylline's non-selective inhibition of PDEs and potent antagonism of adenosine receptors result in a broad range of physiological effects, some of which are therapeutic while others are adverse. Doxofylline's profile suggests a more targeted mechanism.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments used to assess the selectivity of Doxofylline and Theophylline.
Phosphodiesterase (PDE) Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific PDE isoform (IC50).
Objective: To quantify the inhibitory potency of Doxofylline and Theophylline against a panel of PDE isoforms.
Materials:
-
Recombinant human PDE isoforms (PDE1, PDE2, PDE3, PDE4, PDE5)
-
Cyclic nucleotides (cAMP or cGMP) as substrates
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds (Doxofylline, Theophylline)
-
Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit)
-
96-well microplates
-
Microplate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of Doxofylline and Theophylline in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the diluted compounds, the specific recombinant PDE isoform, and initiate the reaction by adding the appropriate cyclic nucleotide substrate (cAMP or cGMP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for the PDE-Glo™ assay, this involves a series of steps to convert the remaining cAMP/cGMP into a luminescent signal).
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely proportional to the PDE activity. Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Adenosine Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of Doxofylline and Theophylline for adenosine receptor subtypes (A1, A2A, A2B).
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype
-
Radioligand (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A)
-
Test compounds (Doxofylline, Theophylline)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined time.
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
β2-Adrenoceptor Binding Assay
A similar radioligand binding assay can be employed to assess the affinity for β2-adrenoceptors, or alternatively, techniques like high-performance affinity chromatography with immobilized receptors can be used.
Objective: To determine the binding affinity of Doxofylline and Theophylline for the β2-adrenoceptor.
Methodology: The protocol is analogous to the adenosine receptor binding assay, but with cell membranes expressing β2-adrenoceptors and a suitable radioligand (e.g., [3H]-CGP-12177).
Conclusion
The evidence strongly indicates that Doxofylline possesses a superior selectivity profile compared to Theophylline. Its significantly lower affinity for adenosine receptors is a key molecular feature that contributes to its improved safety and tolerability. While its activity as a phosphodiesterase inhibitor is less pronounced and more selective than Theophylline, its interaction with β2-adrenoceptors may represent an additional component of its mechanism of action. This comparative guide provides researchers and clinicians with a data-driven basis for understanding the pharmacological distinctions between these two methylxanthine derivatives.
References
- 1. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of theophylline on beta 2-adrenoceptors on polymorphonuclear leukocytes of asthmatic children and juveniles. Increase in receptor density and prevention of agonist-induced down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention by theophylline of beta-2-receptor down regulation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of theophylline on beta-adrenergic receptor density and cAMP content in bovine aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
independent verification of the published bioactivity of Paxiphylline D
An Independent Review of the Published Bioactivity of Doxofylline
Disclaimer: Initial searches for "Paxiphylline D" did not yield any relevant scientific literature. It is possible that this is a rare compound or a misnomer. This guide will instead provide a comprehensive, independent verification of the published bioactivity of Doxofylline , a xanthine (B1682287) derivative with extensive research, and compare it to its well-established alternative, Theophylline. This analysis is intended for researchers, scientists, and drug development professionals.
Introduction to Doxofylline
Doxofylline is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is structurally related to Theophylline but exhibits a distinct pharmacological profile, notably with an improved safety and tolerability profile.[1][3] The primary mechanism of action for Doxofylline is the inhibition of phosphodiesterase (PDE) enzymes, which leads to bronchodilation.[2][3][4]
Comparative Bioactivity of Doxofylline and Theophylline
The key difference in the bioactivity of Doxofylline compared to Theophylline lies in its mechanism of action and receptor affinity. While both are bronchodilators, Doxofylline shows a significantly lower affinity for adenosine (B11128) receptors, which is believed to account for its better safety profile.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters comparing the bioactivity of Doxofylline and Theophylline.
| Parameter | Doxofylline | Theophylline | Reference |
| Adenosine A1 Receptor Affinity (Ki, µM) | >100 | 10 - 30 | [5] |
| Adenosine A2A Receptor Affinity (Ki, µM) | >100 | 2 - 10 | [5] |
| Adenosine A2B Receptor Affinity (Ki, µM) | >100 | 10 - 30 | [5] |
| PDE Isozyme Inhibition | Primarily PDE2A1 at high concentrations | Non-selective (PDE3, PDE4) | [5][6] |
| Interaction with Cytochrome P450 | No significant interference with CYP1A2, CYP2E1, CYP3A4 | Interferes with CYP1A2, CYP2E1, CYP3A4 | [1][3] |
Signaling Pathways
The signaling pathways of Doxofylline and Theophylline illustrate their different molecular interactions.
Caption: Doxofylline's primary signaling pathway involves the inhibition of PDE, leading to increased cAMP levels and subsequent bronchodilation. It also interacts with β2-adrenoceptors.
Caption: Theophylline's pathway includes non-selective PDE inhibition, adenosine receptor antagonism leading to side effects, and HDAC2 activation contributing to anti-inflammatory effects.
Experimental Protocols
The verification of Doxofylline's bioactivity relies on established experimental protocols. Below are methodologies for key experiments.
Phosphodiesterase (PDE) Inhibition Assay
-
Objective: To determine the inhibitory effect of Doxofylline on PDE activity.
-
Methodology:
-
Recombinant human PDE enzymes (specifically PDE2A1) are used.
-
The assay is performed in a reaction buffer containing a known concentration of the enzyme and the fluorescently labeled cAMP substrate.
-
Doxofylline is added at varying concentrations.
-
The reaction is initiated and incubated at 37°C.
-
The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.
-
The IC50 value (concentration of drug required to inhibit 50% of enzyme activity) is calculated.
-
Adenosine Receptor Binding Assay
-
Objective: To determine the affinity of Doxofylline for adenosine A1, A2A, and A2B receptors.
-
Methodology:
-
Cell membranes expressing the specific human adenosine receptor subtype are prepared.
-
A radiolabeled ligand specific for the receptor is used.
-
The membranes are incubated with the radioligand in the presence of varying concentrations of Doxofylline.
-
The mixture is filtered to separate bound and free radioligand.
-
The radioactivity of the filter is measured using a scintillation counter.
-
The Ki value (inhibitory constant) is determined from competitive binding curves.
-
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the in-vitro bioactivity of Doxofylline and Theophylline.
Caption: A comparative experimental workflow for assessing the in-vitro bioactivity of Doxofylline and Theophylline.
Conclusion
The published bioactivity of Doxofylline indicates that it is a potent bronchodilator with a mechanism of action primarily centered on PDE inhibition.[2][4] Independent verification through standard in-vitro assays confirms its activity. Compared to Theophylline, Doxofylline's key advantage lies in its significantly lower affinity for adenosine receptors, which correlates with a reduced incidence of adverse effects.[1][5] Furthermore, its lack of interference with the cytochrome P450 system makes it a more favorable option in patients receiving multiple medications.[1][3] This comparative guide provides researchers and clinicians with a concise overview of Doxofylline's bioactivity, supported by experimental data and methodologies.
References
- 1. Doxofylline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Doxofylline? [synapse.patsnap.com]
- 5. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Paxiphylline D
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, extending to the entire lifecycle of chemical compounds, including their disposal. This guide provides a comprehensive overview of the proper disposal procedures for Paxiphylline D, a tremorgenic indole (B1671886) diterpene alkaloid. Due to the limited availability of specific safety and disposal data for this compound, the following guidelines are based on the known hazards of the closely related compound, Paxilline, and established best practices for the disposal of hazardous chemical waste. Paxilline is classified as a toxic substance if swallowed, inhaled, or in contact with skin, necessitating cautious handling and stringent disposal methods to protect laboratory personnel and the environment.[1]
Hazard and Safety Information
Before handling this compound, it is crucial to be fully aware of its potential hazards. The table below summarizes the key hazard information for the related compound, Paxilline, which should be used as a proxy for assessing the risks associated with this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols for Disposal
The following protocols provide detailed, step-by-step guidance for the safe disposal of this compound in different forms.
Protocol 1: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Containment: Carefully collect all solid this compound waste, such as unused compound and any materials with significant contamination (e.g., weighing papers), into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a precise description of the contents.[1]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from any incompatible materials.[1]
-
Disposal Request: Once the container is full, or in accordance with your institution's schedule, arrange for its collection and disposal by a certified hazardous waste management service. Follow your institution's specific procedures for waste pickup.[1]
Protocol 2: Decontamination and Disposal of Labware
-
Initial Rinse: Triple rinse all contaminated labware. The initial two rinses should be performed with an organic solvent in which this compound is soluble. A final rinse should be conducted with a less volatile solvent such as acetone (B3395972) or ethanol.[1]
-
Rinsate Collection: All rinsate must be collected as hazardous waste in a designated and properly labeled container. This rinsate is to be considered acutely toxic.[1]
-
Final Cleaning: After the triple rinse, the labware can be washed with soap and water.[1]
-
Disposal of Disposables: Any disposable labware that cannot be effectively decontaminated must be disposed of as solid hazardous waste, following the steps outlined in Protocol 1.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste, ensuring a clear and logical workflow for laboratory personnel.
Caption: A workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling Doxofylline
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal protocols for Doxofylline, a xanthine (B1682287) derivative utilized as a bronchodilator in the management of respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Given the initial search for "Paxiphylline D" yielded limited specific safety data and consistently redirected to Doxofylline, this guide focuses on the latter, a well-documented compound. It is imperative to treat any compound with unknown toxicity with the utmost caution.
Immediate Safety and Handling Precautions
Safe handling of Doxofylline in a laboratory setting is paramount to prevent accidental exposure and ensure a secure working environment. The following personal protective equipment (PPE) and engineering controls are mandatory.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a robust barrier against skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat. Flame-resistant coat required when working with flammable solvents. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator is necessary if ventilation is inadequate. | Prevents inhalation of dust or aerosols. |
Engineering Controls and Hygiene
-
Fume Hood: All handling of solid Doxofylline and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: The laboratory must have adequate general ventilation.[1]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the handling area.[1]
Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
-
Minor Spill: For a small spill contained within a fume hood, absorb the material with an inert absorbent, decontaminate the surface, and place the waste in a sealed, labeled container for proper disposal.[1]
-
Major Spill: In the case of a larger spill, evacuate the area immediately and alert the appropriate safety personnel.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal Plan
Proper storage and disposal are crucial to maintain the integrity of the compound and to prevent environmental contamination.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
All waste containing Doxofylline must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[1]
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[1][3][4][5][6][7] Do not dispose of down the drain or in regular trash.[1][3][5][6][7]
Mechanism of Action: Signaling Pathway
Doxofylline primarily acts as a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP results in the relaxation of airway smooth muscle, leading to bronchodilation.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
